Product packaging for Cadmium tellurite(Cat. No.:CAS No. 15851-44-2)

Cadmium tellurite

Cat. No.: B099557
CAS No.: 15851-44-2
M. Wt: 288 g/mol
InChI Key: GKMPTXZNGKKTDU-UHFFFAOYSA-L
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Description

Significance of Cadmium Telluride in Advanced Materials Science and Engineering

Cadmium Telluride (CdTe) is a crystalline semiconductor compound of significant interest in advanced materials science and engineering. ontosight.aiazom.com Its prominence stems largely from its application in photovoltaics, particularly in the manufacturing of thin-film solar cells. ontosight.aisamaterials.com CdTe possesses a direct bandgap of approximately 1.44 to 1.5 eV, which is nearly an ideal match for the solar spectrum, enabling high theoretical conversion efficiency. ontosight.aitepesjournal.orgpensoft.net Furthermore, its high optical absorption coefficient allows for the absorption of most incident sunlight within the first few micrometers of material, which means that significantly less material is required compared to traditional silicon-based solar cells. samaterials.comtepesjournal.orgmdpi.com This thin-film structure contributes to lower manufacturing costs and reduced material usage. samaterials.comnyu.edu

Beyond solar energy, CdTe is a crucial material for other advanced technologies. It is employed in the fabrication of radiation detectors, including gamma-ray and X-ray detectors, due to its large atomic number and good charge transport properties. ontosight.aitepesjournal.org Its applications also extend to optoelectronic devices such as photodiodes, electro-optic modulators, and light-emitting diodes (LEDs). ontosight.aiazom.comstraitsresearch.com The versatility of CdTe is further demonstrated by its availability in various forms, from bulk crystals to nanocrystals and quantum dots, the latter of which have tunable photoluminescence for use in bio-imaging and next-generation displays. azom.comchemmethod.comresearchgate.net As a result, CdTe is recognized as one of the leading materials in thin-film photovoltaic technology and a key component in various high-tech electronic and optical systems. nrel.govlboro.ac.uk

Historical Context and Evolution of Cadmium Telluride Investigations

The investigation of Cadmium Telluride for electronic applications dates back to the 1950s. wikipedia.org The first significant explorations of CdTe as a solar absorber were published in the early 1960s. researchgate.net In 1969, the world's first functional CdTe solar cell was created by Dr. Dieter Bonnet. ctf-solar.de Early research focused on developing a simple heterojunction structure, typically pairing p-type CdTe with n-type cadmium sulfide (B99878) (CdS). wikipedia.org

Throughout the 1970s and 1980s, research continued in various industrial and academic labs, including General Electric, Kodak, and Matsushita. nrel.govwikipedia.org A major breakthrough occurred in 1981 when researchers at Kodak utilized close-space sublimation (CSS) to produce the first CdTe solar cells with 10% efficiency. wikipedia.org The 1990s saw further critical advancements. In 1993, a world record cell efficiency of 15.8% was achieved by employing a cadmium chloride (CdCl2) treatment, a process that improves material properties. nrel.gov During this decade, engineers also pioneered the commercial production of CdTe thin-film modules. ctf-solar.de

Since the turn of the century, research has led to steady increases in efficiency and the scaling up of manufacturing. By the early 2010s, multiple companies were producing modules with efficiencies between 10% and 12%. mdpi.com Continued innovation in areas like window layer optimization, absorber layer alloying with selenium to form CdSeₓTe₁₋ₓ, and improved doping techniques have pushed laboratory cell efficiencies to over 22%. nrel.govlboro.ac.uk This has solidified CdTe's position as the leading commercialized thin-film photovoltaic technology, with over 30 GW of installed capacity worldwide. nrel.govlboro.ac.uk

Contemporary Research Challenges and Opportunities in Cadmium Telluride Science

Despite its success, the field of Cadmium Telluride science faces several challenges. A primary focus of current research is to increase the open-circuit voltage (Voc) and fill factor (FF), which are key parameters limiting further gains in solar cell efficiency. nrel.govosti.gov Achieving this requires extending the minority carrier lifetime from a few nanoseconds to beyond 100 nanoseconds and increasing the hole concentration (p-type doping) in the CdTe material beyond current levels. osti.govresearchgate.net Researchers are actively exploring Group V elements like arsenic (As) and antimony (Sb) as more stable and effective dopants to replace the long-standing use of copper (Cu). nrel.govosti.govosti.gov

Other challenges include reducing recombination at grain boundaries and interfaces, which can impede charge collection and lower device performance. nrel.govosti.gov The polycrystalline structure of CdTe can make it difficult to process and can lead to variations in optical properties. spiedigitallibrary.org Furthermore, the supply of tellurium, a relatively rare element often sourced as a byproduct of copper mining, presents a potential constraint for large-scale production expansion. nyu.eduresearchnester.comenergy.gov

These challenges also present significant research opportunities. Innovations in materials, fabrication methods, and device structures are being pursued to push cell efficiencies toward the theoretical maximum of over 30%. nrel.govmpie.de There are opportunities in developing new cell architectures, such as bifacial modules that capture light from both sides and tandem cells that pair CdTe with other semiconductor materials to capture a broader range of the solar spectrum. energy.govnrel.gov Improving manufacturing processes to enhance material quality, reduce costs, and enable recycling and end-of-life management are also key areas of focus. straitsresearch.comenergy.gov Recent research has shown that applying an ultra-thin oxide coating can prevent damage during the manufacturing step of adding metal contacts, leading to a 13% increase in the maximum voltage. nyu.edu

Scope and Objectives of Current Cadmium Telluride Scholarly Pursuits

Current scholarly pursuits in Cadmium Telluride are largely driven by the goal of enhancing its competitiveness in the global photovoltaics market. A central objective is to continue improving the power conversion efficiency of CdTe solar cells. Research consortia and national laboratories have set ambitious targets, aiming to enable cell efficiencies above 26% and reduce module costs to below $0.15 per watt by 2030. nrel.govnrel.gov This involves fundamental research into materials science to overcome limitations such as voltage loss and to improve charge carrier dynamics. researchgate.net

The scope of research is broad, encompassing the entire lifecycle of the technology. This includes the synthesis of high-purity CdTe powders and the development of advanced deposition techniques like vapor transport deposition and close-spaced sublimation to create higher-quality thin films. pensoft.netosti.gov There is a strong focus on device engineering, including the optimization of transparent conductive oxides, buffer layers, and back contacts to improve light management and charge extraction. lboro.ac.ukresearchgate.net

Furthermore, a significant portion of current research is dedicated to ensuring the long-term reliability and sustainability of CdTe technology. nrel.gov This includes studies on module stability and degradation rates, as well as the development of robust recycling programs to manage end-of-life modules and recover valuable materials like tellurium. energy.gov Collaborative efforts, such as the U.S. Department of Energy-funded Cadmium Telluride Accelerator Consortium (CTAC), bring together universities, national labs, and industry partners to accelerate innovation, de-risk new technologies, and support the domestic supply chain for CdTe photovoltaics. nrel.govenergy.gov

Data Tables

Table 1: Key Properties of Cadmium Telluride (CdTe) Below is an interactive table summarizing the fundamental physical, electrical, and thermal properties of Cadmium Telluride.

PropertyValueUnit
Compound FormulaCdTe
Molecular Weight240.01 g/mol
Crystal StructureCubic (Zincblende)
Lattice Constant6.482Å
Density5.85 - 5.9g/cm³
Melting Point1090 - 1092°C
Boiling Point1130°C
Band Gap1.44 - 1.5eV
Electron Mobility~700cm²/Vs
Hole Mobility~65cm²/Vs
Thermal Conductivity0.06W/cmK
Refractive Index2.67
Data sourced from multiple references. azom.comtepesjournal.orgamericanelements.com

Table 2: Evolution of Record CdTe Solar Cell Efficiency This table tracks the historical progression of record laboratory efficiencies for Cadmium Telluride solar cells.

YearRecord Efficiency (%)Key Development/Institution
198110First 10% efficient cell (Kodak) wikipedia.org
199315.8Introduction of CdCl₂ treatment (USF) nrel.gov
200116.5NREL Record nrel.gov
201417.5First Solar mdpi.com
201622.1First Solar pensoft.net
2023>22General Lab Efficiencies nrel.govlboro.ac.uk
This table represents selected milestone records and is not exhaustive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CdO3Te B099557 Cadmium tellurite CAS No. 15851-44-2

Properties

IUPAC Name

cadmium(2+);tellurite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cd.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMPTXZNGKKTDU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Te](=O)[O-].[Cd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CdO3Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935934
Record name Cadmium tellurite
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Molecular Weight

288.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15851-44-2
Record name Telluric acid (H2TeO3), cadmium salt (1:1)
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Record name Telluric acid (H2TeO3), cadmium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cadmium tellurite
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Record name Cadmium tellurium trioxide
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Synthetic Methodologies for Cadmium Telluride Materials

Bulk Crystal Growth Techniques for Cadmium Telluride

The growth of large, high-quality single-crystal or polycrystalline CdTe ingots is challenging due to the high vapor pressure of cadmium at the compound's melting point (1092 °C). To counter this, specialized melt-growth techniques have been developed.

The High-Pressure Bridgman (HPB) technique is a prominent method for the integrated synthesis and crystal growth of high-purity CdTe. nrel.govresearchgate.net It is particularly advantageous for its ability to produce large crystals and its scalability for industrial production. nrel.govosti.gov

Principles: A key challenge in CdTe synthesis from its elements is the high vapor pressure of Cadmium, which can be problematic and unsafe in sealed silica (B1680970) ampoules. nrel.govosti.gov The HPB method addresses this by conducting the crystal growth in a high-pressure furnace filled with an inert gas. This external pressure counteracts the internal cadmium vapor pressure, suppressing its evaporation from the melt and allowing for stable growth conditions. mdpi.com This technique facilitates the direct synthesis from elemental Cadmium (Cd) and Tellurium (Te) sources, which is beneficial from both purity and cost perspectives. researchgate.net

Process Optimization: Optimization of the HPB process involves precise control over several parameters to ensure high crystalline quality.

Pressure Control: Maintaining a specific cadmium overpressure is crucial. An additional Cd source is often placed in a separate, temperature-controlled reservoir within the ampoule to regulate the vapor pressure above the melt. mdpi.comnasa.gov

Temperature Gradient: A carefully controlled axial temperature profile in the multi-zone furnace guides the directional solidification of the melt as the ampoule is slowly lowered through the temperature gradient. nasa.gov

Crucible Rotation: Techniques such as the Accelerated Crucible Rotation Technique (ACRT) can be employed to homogenize the melt, prevent constitutional supercooling, and reduce the size and number of Te inclusions in the final crystal. mdpi.com

Scalability: The HPB method is highly scalable, making it suitable for cost-effective industrial production of CdTe feedstock for applications like photovoltaics and radiation sensors. nrel.govresearchgate.net Researchers have successfully synthesized CdTe crystals exceeding 1 kg in size using this technique. nrel.govosti.gov Furthermore, the method allows for high growth speeds (up to ~500 mm/hr) for producing highly-doped CdTe feedstock, demonstrating its efficiency for large-volume manufacturing. nrel.govosti.gov

ParameterDescriptionTypical Values/Conditions
Growth Method High-Pressure Bridgman (HPB)Melt growth under inert gas overpressure
Starting Materials Elemental Cadmium and TelluriumPurity ≥ 5N (99.999%)
Crystal Size Scalable> 1 kg
Growth Speed Doping dependentUp to ~500 mm/hr for doped feedstock
Key Advantage Suppression of Cd vapor pressureAllows for safe, large-volume synthesis

Controlled Vapor Phase Transport (PVT) is another significant technique for growing high-quality CdTe crystals. Unlike melt-based methods, PVT relies on the sublimation of a source material and its subsequent recrystallization on a cooler surface or seed crystal.

The fundamental principle involves placing a polycrystalline CdTe source material at the hotter end of a sealed ampoule and a seed crystal at the cooler end. A precise temperature gradient is established between the source and the seed. This gradient drives the sublimation of the source material into its vapor constituents (Cd and Te) and their transport to the cooler region, where they deposit onto the seed, promoting epitaxial growth. osti.gov The growth rate and crystalline quality are highly dependent on the crystallization temperature and the rate of mass transfer. osti.gov Research has shown that controlling the seed formation can limit the number of grains in the resulting crystal.

For many thin-film deposition techniques, high-purity CdTe powder is the required starting material. Direct synthesis provides an effective route to produce this powder with controlled stoichiometry and grain size distribution.

This method involves the direct chemical reaction of high-purity (typically 5N or greater) elemental cadmium and tellurium in a quasi-air-tight quartz reactor. pensoft.net The process route is meticulously designed to achieve a preset purity and grain size distribution. It includes stages such as the direct synthesis reaction, followed by special annealing and sintering of the synthesized material to ensure the required stoichiometric composition. pensoft.net The quality of the resulting powder is critical, as any impurities or deviations from stoichiometry, such as the presence of a free tellurium phase, can impact the performance and endurance of devices manufactured from it. pensoft.net

Thin Film Deposition Strategies for Cadmium Telluride

Cadmium Telluride is a leading material for thin-film photovoltaic applications due to its direct bandgap of approximately 1.5 eV and high absorption coefficient. researchgate.netenergy.gov A variety of deposition techniques are used to create the thin CdTe absorber layer in solar cells.

Physical Vapor Deposition (PVD) encompasses a set of techniques where a material is converted into its vapor phase in a vacuum environment and then condensed onto a substrate to form a thin film. iipseries.org

Thermal Evaporation: This is a straightforward PVD method where the source material (e.g., CdTe powder or pellets) is heated in a vacuum chamber until it evaporates. rdmathis.com The vaporized material then travels through the vacuum and condenses on a cooler substrate, forming the film. rdmathis.com The process is conducted under high vacuum to ensure the purity of the deposited film. iipseries.org Thermal evaporation allows for precise control over film thickness, which is crucial for device fabrication. rdmathis.com The structural and optical properties of the resulting films can be influenced by process conditions such as deposition time and substrate temperature. researchgate.net For instance, stoichiometric growth of CdTe at substrate temperatures as low as 100°C has been achieved by using additional sources of Cd and Te during deposition.

Sputtering: In this PVD process, a target of the material to be deposited (CdTe) is bombarded with high-energy ions, typically from an inert gas like argon, within a plasma. iipseries.org This bombardment ejects, or "sputters," atoms from the target, which then travel and deposit onto the substrate. iipseries.org Sputtering is a versatile technique used in the manufacturing of CdTe solar cells and allows for the deposition of uniform films over large areas. pensoft.net

FeatureThermal EvaporationSputtering
Principle Heating source material to vaporization in vacuum.Ejection of target atoms by ion bombardment.
Deposition Control High control over film thickness.Good for large-area uniformity.
Energy of Vapors Low (thermal energies).High (ejected with significant kinetic energy).
Common Use Deposition of semiconductor materials like CdTe.Widely used for CdS/CdTe solar cell fabrication.

Chemical Vapor Deposition (CVD) is a process where a thin film is formed on a heated substrate through chemical reactions of precursor gases. iipseries.org CVD offers advantages over PVD, such as potentially higher deposition rates and excellent conformality, as the process is based on chemical interactions rather than line-of-sight deposition. iipseries.org

A prominent CVD method for CdTe is Metalorganic Chemical Vapor Deposition (MOCVD). In this technique, volatile organometallic compounds are used as precursors. For CdTe deposition, dimethylcadmium (B1197958) (DMCd) and di-isopropyltellurium (DIPTe) are common precursors that react in a hydrogen atmosphere at temperatures between 350–400 °C to form polycrystalline CdTe films. aip.org

Electrodeposition and Chemical Bath Deposition for Cadmium Telluride Thin Films

Electrodeposition (ED) and Chemical Bath Deposition (CBD) are prominent solution-based methods for the fabrication of cadmium telluride (CdTe) thin films, particularly favored for their cost-effectiveness and potential for large-area applications like solar cells.

Electrodeposition (ED) is an electrochemical process where a CdTe thin film is deposited onto a conductive substrate (cathode) from an electrolyte solution containing cadmium and tellurium precursors. This technique is recognized as a low-cost and energy-efficient method. shu.ac.uk A simplified two-electrode system can be employed using an acidic aqueous solution containing precursors like cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O) and tellurium dioxide (TeO₂). shu.ac.uk The properties of the resulting polycrystalline CdTe layers, which typically exhibit a cubic crystal structure, can be controlled by adjusting deposition parameters. shu.ac.uk One of the significant advantages of electrodeposition is the ability to grow p-type, intrinsic (i-type), or n-type CdTe by simply modifying the growth voltage, without the need for external impurities. shu.ac.uk

Key parameters in the electrodeposition of CdTe thin films include the composition of the electrolyte, pH, current density, and deposition time. For instance, undoped and copper-doped CdTe thin films have been fabricated from electrolytes with a low molarity of 0.1 M, with current densities maintained in the range of 0.12–0.3 mA/cm². nih.gov Studies have shown that film thickness increases with deposition time, and a duration of 1.5 to 2 hours is often optimal for achieving good morphology and photoelectric performance. mdpi.com

Chemical Bath Deposition (CBD) is another facile and inexpensive method for producing large-area CdTe thin films. The process involves the controlled precipitation of CdTe from an aqueous solution containing cadmium salts and a tellurium source onto a substrate. A typical CBD process for CdTe involves using a cadmium salt, such as cadmium sulfate (B86663), complexed with an agent like triethanolamine (B1662121) in an alkaline medium. Sodium tellurosulphate is often used as the source of telluride ions. The deposition is influenced by factors like bath temperature, deposition time, and the pH of the solution. For example, CdTe thin films have been prepared at a bath temperature of 85°C. chalcogen.ro Post-deposition annealing is a crucial step to improve the crystallinity of the films. Annealing temperatures between 350°C and 450°C have been shown to significantly increase the XRD peak intensities, indicating improved polycrystalline nature. chalcogen.ro

Table 1: Comparison of Electrodeposition and Chemical Bath Deposition for CdTe Thin Films

Parameter Electrodeposition (ED) Chemical Bath Deposition (CBD)
Principle Electrochemical deposition from an electrolyte onto a conductive substrate. shu.ac.uk Controlled chemical precipitation from a solution onto a substrate.
Typical Precursors Cadmium nitrate (Cd(NO₃)₂), Tellurium dioxide (TeO₂). shu.ac.uk Cadmium sulfate (CdSO₄), Sodium tellurosulphate (Na₂TeSO₃).
Key Process Variables Growth voltage, current density (e.g., 0.12–0.3 mA/cm²), deposition time (e.g., 1.5-2 h), electrolyte pH. nih.govmdpi.com Bath temperature (e.g., 85°C), deposition time, solution pH, precursor concentration. chalcogen.ro
Film Properties Polycrystalline with cubic structure; conductivity type (p, i, n) controllable by voltage. shu.ac.uk Polycrystalline; properties improved by post-deposition annealing (e.g., 350-450°C). chalcogen.ro
Advantages Low-cost, energy-efficient, scalable, good control over film type. shu.ac.uk Simple, inexpensive, suitable for large-area deposition.

Stacked Elemental Layer (SEL) Processing for Cadmium Telluride Formation

The Stacked Elemental Layer (SEL) processing technique is a physical vapor deposition method used to synthesize thin films of CdTe. tandfonline.comtandfonline.com This low-cost method involves the sequential deposition of alternate layers of cadmium (Cd) and tellurium (Te) onto a substrate, typically in their stoichiometric ratio. tandfonline.comtandfonline.com Following the deposition of the layered stack, an annealing step is performed to interdiffuse and react the elemental layers, thereby forming the compound CdTe. tandfonline.comtandfonline.com

The deposition of the elemental layers is commonly carried out using thermal evaporation. tandfonline.comtandfonline.com The annealing process can be conducted in various atmospheres, such as nitrogen, vacuum, or air, with temperatures optimized to ensure complete reaction and good film quality. tandfonline.comtandfonline.com For instance, annealing for 15 minutes at temperatures ranging from 350°C to 600°C has been explored to achieve good absorption characteristics. tandfonline.com

A significant advantage of the SEL technique is its potential for reproducible, large-area production with minimal material waste. tandfonline.com Furthermore, the method is flexible, allowing for alternative deposition techniques like sputtering or electrodeposition to create the initial Cd/Te stacks. tandfonline.com

Post-synthesis treatments can further enhance the properties of the CdTe films. Annealing the films in the presence of a cadmium chloride (CdCl₂) and copper chloride (CuCl₂) methanol (B129727) solution has been shown to substantially increase the grain size of the layers. tandfonline.comtandfonline.com This process is crucial for applications such as solar cells, where larger grains can improve device performance. tandfonline.com

Table 2: Key Parameters in Stacked Elemental Layer (SEL) Processing of CdTe

Parameter Description Example Values/Conditions
Deposition Method Method used to deposit the alternating layers of Cadmium and Tellurium. Thermal Evaporation. tandfonline.comtandfonline.com
Layer Structure Alternating layers of elemental Cd and Te. Deposited in a stoichiometric ratio (e.g., 6:5 relative thickness). tandfonline.com
Annealing Temperature Temperature at which the stacked layers are heated to form CdTe. 350-600°C. tandfonline.com
Annealing Time Duration of the heat treatment. 15 minutes. tandfonline.com
Annealing Atmosphere The gaseous environment during the annealing process. Nitrogen, Vacuum, or Air. tandfonline.comtandfonline.com
Post-Synthesis Treatment Optional step to improve film properties, such as grain size. Annealing with a CuCl₂/CdCl₂/methanol solution. tandfonline.comtandfonline.com

Molecular Beam Epitaxy (MBE) for Epitaxial Cadmium Telluride Film Growth

Molecular Beam Epitaxy (MBE) is a sophisticated vacuum deposition technique used to grow high-quality, single-crystal (epitaxial) thin films. In this process, thermal beams of atoms or molecules of the constituent elements (in this case, cadmium and tellurium) impinge upon a heated crystalline substrate in an ultra-high vacuum environment. The slow deposition rate allows for the atoms to arrange themselves into a crystalline lattice that mimics the structure of the substrate, resulting in an epitaxial film.

MBE offers precise control over the film thickness, composition, and doping levels at the atomic layer level. This makes it an invaluable tool for fabricating complex semiconductor heterostructures and quantum wells. nih.govacs.org The growth process is monitored in real-time using techniques like Reflection High-Energy Electron Diffraction (RHEED), which provides information about the surface structure and growth mode. acs.org

The choice of substrate and its preparation are critical for successful epitaxial growth. CdTe has been grown on various substrates, including silicon (Si) and hexagonal boron nitride (hBN). nih.govresearchgate.net The growth temperature is a crucial parameter that influences the film quality. Interestingly, the optimal growth temperature can vary significantly depending on the substrate. For instance, the growth of CdTe quantum wells on hBN substrates was found to be optimal at 220°C, which is approximately 100°C lower than typical growth temperatures on conventional three-dimensional substrates. nih.govacs.org On As-terminated Si(111) surfaces, the highest nucleation temperature for CdTe is typically in the range of 220–250°C. researchgate.net

To achieve effective growth on certain substrates like hBN, pre-treatment of the substrate, such as high-temperature annealing (e.g., at 800°C) or exposure to a high-energy electron beam, may be necessary to clean the surface. nih.govacs.org

Elemental Vapor Deposition Processes

Elemental Vapor Deposition encompasses several techniques where elemental sources are vaporized and then transported to a cooler substrate for condensation and film formation. This category includes methods like physical vapor deposition and vapor transport deposition.

In a typical vapor transport deposition process, elemental cadmium and tellurium are sublimated in a higher temperature region of a furnace. dtic.mil The resulting Cd and Te₂ gases are then transported, often with the help of a carrier gas, to a cooler downstream region where they condense on a substrate to form the solid CdTe film. wikipedia.org This method is noted for producing films with greater uniformity compared to some other techniques. wikipedia.org The temperatures involved in these processes are generally high, often between 1020°C and 1050°C. dtic.mil

The properties of the deposited CdTe are highly dependent on the deposition conditions, such as temperature, furnace pressure, and the molar ratio of the reactants. dtic.mil For instance, the grain size of the CdTe film is influenced by the substrate temperature during deposition; higher temperatures lead to larger grains. wikipedia.org A common issue encountered is the formation of physical voids in the material during deposition, which can be mitigated by controlling the pressure of the more volatile element to suppress sublimation and vacancy formation. dtic.mil

For evaporation purposes, CdTe material can be used in various forms, including pellets, chunks, or powder. The material is heated in a vacuum deposition system, and it can be vaporized at temperatures ranging from 350°C to 950°C, depending on the specific application and desired layer thickness. attelements.com

Nanomaterial Synthesis Routes for Cadmium Telluride

Aqueous and Colloidal Synthesis of Cadmium Telluride Nanocrystals and Quantum Dots

Aqueous and colloidal synthesis routes are widely employed for the production of Cadmium Telluride (CdTe) nanocrystals and quantum dots (QDs) due to their relative simplicity, low cost, and the ability to produce water-soluble particles suitable for various applications. theiet.orgnih.gov These methods involve the reaction of cadmium and tellurium precursors in a liquid medium in the presence of a stabilizing or capping agent.

Aqueous Synthesis is performed directly in water. A typical synthesis involves a cadmium salt (e.g., Cadmium Chloride, CdCl₂) and a tellurium source (e.g., Sodium Tellurite, Na₂TeO₃). theiet.org A capping ligand, such as thioglycolic acid (TGA) or 3-mercapto-1,2-propanediol, is used to control the growth and prevent agglomeration of the nanocrystals. theiet.orgacs.org The reaction is often carried out under basic conditions, and a reducing agent, such as ascorbic acid, may be used to reduce the tellurium precursor to Te²⁻ ions. theiet.org The size of the resulting CdTe QDs, and consequently their photoluminescent properties, can be tuned by varying parameters like the refluxing time. theiet.org For example, by adjusting the refluxing time, CdTe QDs with different emission wavelengths (e.g., 506 nm to 575 nm) can be obtained. theiet.org The quantum yields (QYs) of these aqueous-synthesized QDs can be quite high, with reported values reaching up to 53.3%. theiet.org

Colloidal Synthesis often refers to synthesis in non-aqueous, high-boiling point solvents, a method pioneered by Murray, Norris, and Bawendi. This "hot-injection" method involves the rapid injection of precursors into a hot coordinating solvent. inflibnet.ac.in For CdTe, this could involve injecting a mixture of a tellurium precursor (like tellurium dissolved in trioctylphosphine) and a cadmium precursor (like dimethylcadmium) into hot tri-n-octylphosphine oxide (TOPO). inflibnet.ac.in This process leads to a burst of nucleation followed by controlled growth, resulting in nanocrystals with a narrow size distribution. inflibnet.ac.in

Table 3: Research Findings in Aqueous Synthesis of CdTe Quantum Dots

Precursors & Capping Agent Reducing Agent Key Parameter Emission Wavelengths Achieved Quantum Yields (QY)
CdCl₂, Na₂TeO₃, Thioglycolic Acid (TGA) Ascorbic Acid Refluxing Time 506, 517, 541, 564, 575 nm 5.4%, 10.9%, 37.4%, 53.3%, 40.1%
CdSO₄, 3-mercapto-1,2-propanediol Not specified Particle Diameter Not specified Reached 20% for 20 Å particles

Chemical Co-Precipitation Methodologies for Cadmium Telluride Nanoparticles

Chemical co-precipitation is a straightforward and effective method for synthesizing CdTe nanoparticles. This technique involves the simultaneous precipitation of cadmium and telluride ions from a solution upon the addition of a precipitating agent. The process is typically carried out at or near room temperature.

In a representative synthesis, a cadmium source such as cadmium acetate (B1210297) and a tellurium source like tellurium dioxide are used. jetir.org A complexing agent, for example, triethanolamine (TEA), is often employed to control the reaction rate and the particle size. A reducing agent, such as hydrazine (B178648) hydrate, is used to reduce the tellurium source to form telluride ions. jetir.org

The properties of the synthesized nanoparticles, including their size and crystalline phase, can be influenced by the reaction conditions. For instance, Mn²⁺-doped CdTe nanoparticles have been prepared by co-precipitation using cadmium chloride, sodium hydrogen telluride, and manganese oxide as starting materials, with polyvinyl alcohol (PVA) acting as an assisting agent to control particle size and prevent agglomeration. jocpr.com Characterization of such nanoparticles has confirmed a cubic crystal phase and average crystallite sizes in the nanoscale range (e.g., 43.52 nm). jetir.orgjocpr.com The resulting nanoparticles can exhibit spherical-like structures with diameters around 20 nm. jocpr.com

Advanced Approaches: Microwave and Ultrasonic Assisted Extraction for Cadmium Telluride Quantum Dots

Advanced synthesis techniques such as microwave and ultrasonic-assisted methods offer rapid, efficient, and environmentally friendly pathways for producing Cadmium Telluride (CdTe) quantum dots (QDs). researchgate.net These methods provide significant advantages over traditional synthesis routes by enabling faster reactions and better control over the nanocrystal growth process.

Microwave-Assisted Synthesis: This approach utilizes microwave irradiation to rapidly heat the reaction precursors, leading to a significant reduction in synthesis time. nih.gov For instance, high-quality, monodispersed CdTe nanocrystals with tunable emission spectra can be synthesized in minutes. nih.govrsc.org The process typically involves a solution of a cadmium salt (e.g., Cadmium chloride), a tellurium source (e.g., Sodium tellurite), and a capping agent in an aqueous solution. nih.gov This precursor solution is then subjected to microwave irradiation at a controlled temperature and power, leading to the nucleation and growth of CdTe QDs. nih.govsemanticscholar.org The size of the resulting QDs, and thus their photoluminescent properties, can be precisely controlled by adjusting parameters such as irradiation time, temperature, and precursor concentration. semanticscholar.org Research has demonstrated the synthesis of CdTe QDs with emissions ranging from 516 nm to 650 nm using this reproducible method. rsc.org

Ultrasonic-Assisted Extraction and Synthesis: Sonication is another energy-efficient technique used in the formation of CdTe QDs. It can be employed to prepare precursor materials, such as using an aqueous extract from the Ficus johannis plant as a natural stabilizing agent for the QDs. researchgate.net In this green synthesis approach, powdered fruit from the plant is mixed with distilled water and sonicated to create an extract that facilitates the formation of stable CdTe QDs. researchgate.net Ultrasonic assistance can also be used directly in the synthesis process to create core-shell structures, such as CdTe/CdS QDs, by providing the energy needed for the reaction in a salt water bath heating system. researchgate.net This method is valued for its simplicity and speed. researchgate.net

The following table summarizes typical parameters used in these advanced synthesis methods.

Synthesis MethodPrecursors/StabilizersPower/TemperatureDurationOutcomeReference
Microwave-AssistedCdCl₂, 3-mercaptopropionic acid, NaHTe120 °C~2 minMonodispersed CdTe core QDs nih.gov
Microwave-AssistedCadmium salts, water-soluble mercapto compounds, NaHTe, water-soluble polymerMicrowave ReactorNot specifiedPolymer-wrapped CdTe QDs with high fluorescence google.com
Microwave-AssistedNot specified900W / 89 °C - 130 °C1-5 minDifferent colored QDs (2-6 nm size) semanticscholar.org
Ultrasonic-AssistedAqueous extract of Ficus johannis45 °C15 minNatural stabilizing precursors for green synthesis researchgate.net

Post-Synthetic Treatment and Annealing Effects on Cadmium Telluride Materials

Post-synthetic treatments, particularly thermal and halide-activated annealing, are critical steps for enhancing the performance of Cadmium Telluride materials, especially in photovoltaic applications. researchgate.net These processes are designed to improve the microstructural, optical, and electrical properties of CdTe thin films by promoting recrystallization, removing defects, and controlling grain structure. researchgate.netresearchgate.net

Halide-Activated Annealing Processes (e.g., CuCl₂/CdCl₂/methanol)

Halide-activated annealing, most commonly performed using Cadmium chloride (CdCl₂), is an essential "activation" step for fabricating high-efficiency CdTe thin-film solar cells. researchgate.netresearchgate.netscispace.com The process typically involves applying a supersaturated solution of CdCl₂ in a solvent like methanol to the surface of the CdTe film, followed by thermal annealing. researchgate.netoptica.org

The primary effects of this treatment are the recrystallization of the CdTe layer and the significant reduction of crystalline defects. researchgate.netoptica.org As-deposited CdTe films often contain high densities of planar defects like stacking faults, which can act as recombination centers and limit device efficiency. researchgate.netscispace.com The CdCl₂ treatment effectively removes these stacking faults, passivates grain boundaries, and promotes grain growth. researchgate.netresearchgate.net The chlorine from the CdCl₂ is understood to diffuse along grain boundaries to the CdS/CdTe interface, which is crucial for improving cell performance. researchgate.netscispace.com The treatment parameters, including annealing temperature, duration, and CdCl₂ concentration, must be carefully optimized, as slight deviations can be detrimental to the final device performance. researchgate.net

Research has identified optimal conditions for a wet chemical treatment process to maximize solar cell efficiency.

ParameterConditionOutcomeReference
Solution1%wt CdCl₂ in methanolOptimized for treatment core.ac.uk
Solution Temperature50°CBest results obtained core.ac.uk
Dipping Time15 minutesOptimized for treatment core.ac.uk
Annealing Temperature370°CBest results obtained core.ac.uk
Annealing Time15 minutesOptimized for treatment core.ac.uk

This activation process transforms low-efficiency as-deposited CdTe/CdS devices into high-performance solar cells by fundamentally improving the quality of the absorber layer. researchgate.net

Thermal Annealing Regimes and Their Influence on Material Properties

Thermal annealing, both as part of the halide activation and as a separate post-growth treatment, profoundly influences the properties of Cadmium Telluride. The temperature and duration of annealing are key variables that determine the final characteristics of the material. naturalspublishing.com

Annealing generally improves the structural and optical properties of CdTe thin films. naturalspublishing.com For materials like Cadmium Zinc Telluride (CZT), annealing in a Cadmium vapor atmosphere has been shown to effectively lower the density of Tellurium inclusions, which are detrimental defects. spiedigitallibrary.orgspiedigitallibrary.org The process can lead to a more polycrystalline nature and an increase in grain size, which is beneficial for solar cell performance by reducing carrier recombination at grain boundaries. naturalspublishing.comarxiv.org However, the annealing temperature must be carefully selected. While higher temperatures can promote grain growth, they can also introduce thermal stress due to the mismatch in thermal expansion coefficients between the CdTe film and the substrate. arxiv.org

Interestingly, post-activation annealing at excessively high temperatures can reverse the positive effects of the CdCl₂ treatment. Studies have shown that annealing activated devices at temperatures from 400°C to 480°C results in the re-appearance of stacking faults and the removal of chlorine from the grain boundaries. scispace.com This directly corresponds to a significant decrease in solar cell efficiency. This finding provides strong evidence for the direct link between the removal of stacking faults, the presence of chlorine at grain boundaries, and high device performance. scispace.com

The effect of post-activation annealing temperature on the efficiency of CdTe solar cells is demonstrated in the table below.

TreatmentTemperatureDurationEffect on EfficiencyReference
Initial StatePost-CdCl₂ TreatmentN/AAverage efficiency of 12% scispace.com
Post-Activation Anneal400°C35 secondsReduction in cell efficiency scispace.com
Post-Activation Anneal480°C35 secondsDramatic decrease to 3% efficiency scispace.com

These results underscore the critical importance of precise thermal management during the post-synthetic processing of Cadmium Telluride materials.

Advanced Structural Characterization and Crystallography of Cadmium Telluride

Crystalline Phases and Polymorphism of Cadmium Telluride

Under ambient conditions, cadmium telluride typically crystallizes in the cubic zinc-blende structure. aps.orgprosunsemi.com However, it exhibits a rich polymorphism, transitioning through several phases under high pressure.

The most common and stable phase of cadmium telluride at ambient pressure is the zinc-blende (or sphalerite) structure. aps.orgmaterialsproject.org This cubic crystal system (space group F4̅3m) consists of two interpenetrating face-centered cubic lattices, one of cadmium and one of tellurium. prosunsemi.commaterialsproject.org Each atom is tetrahedrally bonded to four atoms of the other element.

While less common, the hexagonal wurtzite phase of CdTe can also be synthesized, particularly in nanomaterials like nanowires. aip.orgrsc.orgatomfair.com The formation of either the zinc-blende or wurtzite phase in nanocrystals can be influenced by surface chemistry; anion-rich surfaces tend to favor the zinc-blende structure, while cation-rich surfaces favor the wurtzite phase. rsc.org The growth conditions, such as temperature and deposition rate, also play a crucial role in determining the resulting crystalline phase in nanowire arrays. rsc.org Theoretical studies suggest that the zinc-blende and wurtzite phases have very close energy values, explaining the possibility of synthesizing the metastable wurtzite form. aip.org

Comparison of Zinc-Blende and Wurtzite Phases of Cadmium Telluride
PropertyZinc-BlendeWurtzite
Crystal SystemCubicHexagonal
Space GroupF4̅3mP6₃mc
CoordinationTetrahedralTetrahedral
StabilityStable at ambient conditionsMetastable, observed in nanostructures

When subjected to high pressure, cadmium telluride undergoes a series of structural phase transitions. The initial zinc-blende structure transforms into a semimetallic rocksalt (NaCl-type) structure at approximately 3.5 GPa. aps.orgaps.org This transition involves a change in coordination from fourfold to sixfold.

Further increases in pressure induce additional transformations. At around 10-12 GPa, the rocksalt phase transitions to a metallic orthorhombic structure with the Cmcm space group. aps.orgsrce.hrresearchgate.net This transition is driven by a soft transversal acoustic phonon mode at the Brillouin zone boundary. srce.hr At an even higher pressure of approximately 42 GPa, a further transition to a "post-Cmcm" phase occurs. aps.orgsemanticscholar.org The crystal structure of this long-sought-after post-Cmcm phase has been identified as a monoclinic structure with the P2₁/m space group. aps.orgsemanticscholar.org

Detailed investigations of the initial phase transition from zinc-blende to rocksalt have revealed the existence of a transient, intermediate phase with a cinnabar structure. aps.orgaps.org This cinnabar phase exists within a very narrow pressure range. aps.org The transition sequence is therefore more accurately described as zinc-blende → cinnabar → rocksalt. aps.org The cinnabar structure in CdTe is notable as it was the first observation of this structure outside of the mercury chalcogenides. aps.org First-principles calculations have determined the transition from the zinc-blende to the cinnabar phase to occur at 4.0 GPa, and the subsequent transition to the rocksalt phase at 4.9 GPa. researchgate.net

The sequence of pressure-induced phase transitions in cadmium telluride has been a subject of both theoretical and experimental investigation. Density functional theory (DFT) calculations have successfully reproduced the experimentally observed transition sequence of zinc-blende → cinnabar → rocksalt → Cmcm. aps.orgsemanticscholar.org Furthermore, theoretical calculations predicted a phase transition at 44 GPa, which is in close agreement with the experimental observation of the transition to the post-Cmcm phase at 42 GPa. aps.org Analysis of the phase transition pathway suggests that the monoclinic P2₁/m (post-Cmcm) structure is an intermediate phase between the Cmcm and a predicted higher-pressure B11 phase. aps.org Calculations also predict a further transition from the P2₁/m phase to a P4/nmm structure at approximately 68 GPa. aps.orgsemanticscholar.org

Experimentally Observed and Theoretically Predicted High-Pressure Phases of Cadmium Telluride
PhaseCrystal SystemSpace GroupTransition Pressure (GPa)Source
Zinc-BlendeCubicF4̅3mAmbient aps.org
CinnabarTrigonalP3₁21~3.5 aps.orgaps.org
RocksaltCubicFm3̅m~3.5-3.8 aps.orgingentaconnect.com
CmcmOrthorhombicCmcm10-12 aps.orgsrce.hrresearchgate.net
Post-Cmcm (P2₁/m)MonoclinicP2₁/m42 aps.orgsemanticscholar.org
P4/nmm (Predicted)TetragonalP4/nmm~68 aps.orgsemanticscholar.org

An interesting theoretical finding is that the enthalpy of cadmium telluride becomes higher than the sum of the enthalpies of its constituent elements, cadmium and tellurium, at pressures exceeding 34 GPa. aps.orgsemanticscholar.org This suggests that CdTe could potentially decompose into its elemental constituents at these high pressures. However, experimental observations show that CdTe remains stable well above this pressure. aps.org The extraordinary dynamic stability, as revealed by phonon dispersion relations, prevents this decomposition. aps.orgsemanticscholar.org This indicates the existence of a significant kinetic energy barrier that hinders the decomposition of cadmium telluride at high pressures. aps.org

Microstructural and Morphological Analysis of Cadmium Telluride Materials

The microstructure and surface morphology of cadmium telluride materials are highly dependent on the fabrication method and conditions. For thin films, which are crucial for photovoltaic applications, techniques such as close-spaced sublimation (CSS), vacuum thermal evaporation, and sputtering are commonly employed. utep.edubsu.byiipseries.org

Scanning electron microscopy (SEM) studies of CdTe thin films often reveal a polycrystalline nature, with grain size and morphology being influenced by deposition parameters. utep.eduresearchgate.net For instance, in CdTe films deposited by CSS, the grain size can be controlled by the deposition pressure, with larger grains forming at lower pressures. researchgate.net The substrate temperature also has a significant impact; for films produced by vacuum evaporation, lower substrate temperatures (e.g., 200 K) can lead to a homogeneous surface with small, uniform grains. nih.gov

The crystalline quality and orientation are typically analyzed using X-ray diffraction (XRD). XRD patterns of CdTe thin films often show a preferential orientation, commonly along the (111) plane of the cubic structure. researchgate.netnih.gov Post-deposition treatments, such as with cadmium chloride (CdCl₂), are often used to improve the microstructure and performance of CdTe solar cells. While SEM may not show substantial changes in grain structure after CdCl₂ treatment, XRD can reveal changes in preferred orientation, indicating recrystallization of the grains. kisti.re.kr

Structural Characterization Techniques for Cadmium Telluride

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure and phase composition of materials. In the study of CdTe, both laboratory-based powder XRD and high-intensity synchrotron XRD are employed.

Powder XRD is routinely used to identify the crystalline phases present in CdTe samples, whether in powder, thin-film, or nanocrystal form. nih.govresearchgate.net The diffraction pattern reveals the crystal structure, with CdTe typically exhibiting a cubic zinc blende structure. researchgate.netmaterialsproject.org Analysis of the diffraction peaks can also provide information on preferential crystal orientation (texture), crystallite size, and lattice strain. researchgate.netresearchgate.net For example, XRD analysis of CdTe thin films often shows a preferential (111) orientation. researchgate.net

Synchrotron XRD offers significantly higher resolution and intensity compared to conventional X-ray sources, enabling more detailed structural investigations. It has been used to study pressure-induced structural phase transitions in CdTe. At ambient pressure, CdTe has a zinc blende structure, which transitions to a rocksalt structure at higher pressures, followed by further transitions to orthorhombic (Cmcm) and monoclinic (P2₁/m) phases at even greater pressures. aps.org This technique is also invaluable for in-situ studies of phase transformations during material processing.

Table 3: Crystalline Phases of Cadmium Telluride Identified by X-ray Diffraction
PhaseCrystal SystemSpace GroupConditions
Zinc BlendeCubicF4̅3m materialsproject.orgAmbient pressure. aps.org
RocksaltCubicFm3̅mAbove ~3.5 GPa. aps.org
OrthorhombicOrthorhombicCmcmAbove ~12 GPa. aps.org
MonoclinicMonoclinicP2₁/mAbove ~42 GPa. aps.org

Electron microscopy techniques are indispensable for visualizing the microstructure of CdTe from the micron to the atomic scale.

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and grain structure of CdTe thin films. researchgate.netutep.edu SEM images can reveal details about grain size, shape, and packing density, and how these evolve with different deposition conditions or post-deposition treatments. researchgate.netmdpi.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental composition maps of the material, which is useful for identifying the distribution of constituent elements and impurities. nrel.govaip.org

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to study the internal microstructure of CdTe. TEM analysis of cross-sectioned thin films can reveal the columnar nature of grains, the presence and distribution of defects such as stacking faults and dislocations, and the structure of interfaces between different layers. lboro.ac.uknrel.gov

High-Resolution Transmission Electron Microscopy (HRTEM) provides atomic-level resolution, allowing for the direct imaging of the crystal lattice. HRTEM is a powerful tool for studying the atomic structure of grain boundaries and interfaces, revealing the precise arrangement of atoms and the nature of any defects present. lboro.ac.uk This level of detail is crucial for understanding how these features impact the electronic properties of the material.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to characterize the surface topography of materials at the nanoscale. nanoscientific.org In the context of CdTe, AFM is extensively used to quantify the surface roughness of thin films. researchgate.netresearchgate.net The technique provides three-dimensional images of the surface, from which parameters like the root-mean-square (RMS) roughness can be calculated. researchgate.netresearchgate.net

Selected Area Electron Diffraction (SAED) for Crystalline Orientation

Selected Area Electron Diffraction (SAED) is a powerful crystallographic technique performed within a Transmission Electron Microscope (TEM) to determine the crystal structure and orientation of materials. wikipedia.org In the study of cadmium telluride (CdTe), SAED is instrumental for confirming its crystalline nature, identifying phases, and determining the orientation of grains. The technique involves directing a parallel electron beam onto a specific area of the sample and observing the resulting diffraction pattern on a screen below. wikipedia.org

The nature of the SAED pattern provides immediate insight into the crystallinity of the CdTe sample. A pattern of sharp, discrete spots indicates a single-crystal structure, where the arrangement of spots corresponds to a specific crystallographic zone axis. Conversely, a pattern of concentric rings is characteristic of a polycrystalline material, where the rings are formed by the diffraction from numerous, randomly oriented crystallites. youtube.com For amorphous materials, the pattern would consist of broad, diffuse halos.

Research on CdTe thin films frequently employs SAED to verify their structural integrity. Studies have consistently shown that CdTe thin films are typically polycrystalline with a cubic zincblende structure. researchgate.netrsc.org The diffraction rings observed in SAED patterns of these films can be indexed to specific crystallographic planes of the cubic CdTe structure, such as (111), (220), and (311). rsc.orgresearchgate.net The analysis of these patterns confirms the preferential orientation of the crystallites, which is a critical factor in the performance of CdTe-based photovoltaic devices. For instance, a strong (111) preferred orientation is often observed in evaporated CdTe thin films. core.ac.uk

Furthermore, SAED is used to analyze structural changes resulting from different synthesis or post-processing conditions. For example, SAED analysis of CdTe films deposited at high temperatures has been used to identify the formation of twins and stacking faults within the crystal structure. arxiv.org The diffraction patterns in such cases may show extra spots or streaking, which provides detailed information about these crystalline defects.

The interplanar spacing (d-spacing) can be calculated from the radii of the diffraction rings or the distance of diffraction spots from the central beam. These experimental values are then compared with standard crystallographic data, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the material's phase and lattice parameters. mdpi.commdpi.com

The following table summarizes representative SAED findings for cadmium telluride from various research studies.

Sample TypeSAED Pattern ObservedIndexed Miller (hkl) PlanesConfirmed Crystal StructureKey Findings
Sintered CdTe Thin FilmsConcentric Rings(111), (220), (311)Polycrystalline CubicConfirmed polycrystalline nature with cubic structure; ring patterns used for indexing. researchgate.net
High-Temp Vapor Deposited CdTe FilmSpots and Diffraction PatternsNot specifiedSingle Crystal with DefectsRevealed the presence of twins and stacking faults within the crystal structure. arxiv.org
Post-Treated CdTe Thin FilmsConcentric Rings(111), (220), (311)Polycrystalline Cubic (Zincblende)Confirmed the main diffraction peak corresponds to the (111) cubic plane. rsc.org
Evaporated CdTe Thin FilmsConcentric Rings with Preferred Orientation(111)Polycrystalline CubicShowed a clear preferential orientation along the direction. core.ac.uk

Theoretical and Computational Investigations of Cadmium Telluride Electronic Structure

Density Functional Theory (DFT) Applications in Cadmium Telluride Research

Density Functional Theory (DFT) has become a vital tool for investigating the structural and electronic properties of cadmium telluride (CdTe) in its bulk, nanocluster, and thin-film forms. mountainscholar.orgmountainscholar.orgmu.edu.et DFT calculations, based on first principles, allow for the prediction of material behavior from quantum mechanical considerations without requiring extensive experimental data. mountainscholar.org This approach uses the spatially dependent electron density as a functional to study many-body systems. mountainscholar.org Various exchange-correlation (XC) functionals are employed within DFT to model the complex interactions between electrons. mountainscholar.orgmountainscholar.org

Electronic Band Structure Calculations and Band Gap Determination

A key application of DFT in CdTe research is the calculation of its electronic band structure and the determination of its band gap (E_g). academiascience.orgresearchgate.netscientific.net Bulk CdTe possesses a direct band gap, meaning the minimum of the conduction band and the maximum of the valence band occur at the same point in the Brillouin zone, specifically the Γ point. mdpi.comresearchgate.net This property is crucial for its use as an absorber material in solar cells. mdpi.com

Standard DFT approximations like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) have been found to consistently underestimate the experimental band gap of CdTe, which is approximately 1.44-1.5 eV. mountainscholar.orgmountainscholar.orgacademiascience.orgmdpi.com For instance, some GGA calculations have yielded a band gap of 0.494 eV, while LDA and GGA functionals have shown error percentages of 57% and 40% respectively when compared to experimental values. mountainscholar.orgmountainscholar.orgmdpi.com

To address this "band gap problem," more advanced methods are employed. The use of Hubbard corrections (GGA+U) has shown significant improvement. By applying a Hubbard correction U_4d = 5.80 eV for Cadmium (Cd) and U_5p = 2.55 eV for Tellurium (Te) atoms, a band gap of 1.438 eV has been obtained, which is in excellent agreement with experimental data. mdpi.com Other approaches like the meta-GGA (MGGA) and hybrid functionals such as HSE06 have also provided more accurate predictions, with HSE06 predicting the band gap to within 4% of the experimental value. mountainscholar.orgmountainscholar.org The LDA-1/2 and GGA-1/2 methods have demonstrated the highest accuracy, predicting the band gap to within 2% of the experimental value. mountainscholar.org The modified Becke-Johnson (mBJ) potential has also been successful, yielding a direct band gap of 1.46 eV. iaea.org

The following table summarizes the band gap values of bulk CdTe calculated using different DFT functionals:

Functional/MethodCalculated Band Gap (eV)Reference
GGA0.494 mdpi.com
GGA+U1.438 mdpi.com
LDA~0.6 ju.edu.et
GGA~0.8 ju.edu.et
mBJ1.46 iaea.org
HSE06Within 4% of experimental mountainscholar.orgmountainscholar.org
LDA-1/2, GGA-1/2Within 2% of experimental mountainscholar.org

Density of States (DOS) Analysis and Orbital Contributions to Electronic Bands

The analysis of the total and partial density of states (DOS and PDOS) provides detailed insights into the electronic structure of CdTe. academiascience.orgresearchgate.net These analyses reveal the contributions of different atomic orbitals to the formation of the valence and conduction bands. researchgate.netresearchpublish.com

In bulk CdTe, the upper part of the valence band, from approximately -5 eV to the valence band maximum (VBM), is primarily composed of Te 5p-states, with some hybridization with Cd 4p and 4s-states. researchgate.net The lower part of the valence band is dominated by Cd 4d states. academiascience.org The bottom of the conduction band mainly consists of Cd 5s and Te 5s states. core.ac.uk

For (CdTe)34 nanoclusters, the top of the valence band is predominantly formed by Te p-orbitals with a minor contribution from d-orbitals. researchpublish.com The bottom of the conduction band originates from p-orbitals with some d-orbital contribution. researchpublish.com In these nanoclusters, strong s-orbital peaks are observed near the bottom of the valence band. researchpublish.com

The charge density distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in CdnTen clusters shows that the HOMO levels are mainly localized on the Te atoms, while the LUMO levels are distributed on the Cd atoms. mu.edu.et

Geometry Optimization and Binding Energy Calculations for Cadmium Telluride Clusters

DFT is extensively used to determine the stable geometries of CdTe clusters (CdnTen) and to calculate their binding energies, which are indicators of their stability. mdpi.comijcrt.org Geometry optimization is performed by allowing the atomic structures to fully relax to their lowest energy configurations. mu.edu.etaps.org

Studies on small CdnTen clusters (n ≤ 10) have investigated both linear and ring structures. mdpi.com For linear clusters, the binding energy per CdTe molecule increases with the cluster size, indicating increasing stability. mdpi.com The most favorable linear structures were found for n=6 and 9. mdpi.com For ring-type structures, the maximum binding energy was observed for the n=5 cluster, and the most stable structures were for n=3 and 5. mdpi.com In general, ring-type structures were found to be more favorable than linear ones. mdpi.com

The binding energy (Eb) is typically calculated using the formula: Eb = [n * E_total(Cd) + n * E_total(Te) - E_total(CdnTen)] / (2n) where E_total(Cd), E_total(Te), and E_total(CdnTen) are the total energies of a single Cd atom, a single Te atom, and the CdnTen cluster, respectively, and n is the number of CdTe pairs. ijcrt.org

The following table presents calculated binding energies for some CdnTen clusters:

Cluster (n)StructureBinding Energy (eV/atom)Reference
1Dimer0.95 mu.edu.et
2Rhombus1.92 mu.edu.et
53D2.44 mu.edu.et
73D2.55 mu.edu.et

Influence of Relativistic Effects on Electronic Property Predictions for Cadmium Telluride

Relativistic effects, particularly spin-orbit coupling (SOC), have a significant impact on the electronic properties of CdTe, a material containing heavy elements like Te and Cd. sumdu.edu.uadoi.org Including SOC in DFT calculations is crucial for accurately predicting the band structure. uchile.cl

SOC causes a narrowing of the band gap in CdTe. sumdu.edu.ua Calculations have shown that SOC can decrease the band gap by as much as 0.27 eV. sumdu.edu.ua For example, one study reported a band gap of 2.10 eV without SOC, which was reduced to 1.83 eV after including SOC, bringing it closer to the experimental value. sumdu.edu.ua Another study showed a reduction from 1.8 eV to 1.0 eV when relativistic effects were considered. researchgate.netdntb.gov.ua This reduction is attributed to the hybridization of p and d orbitals in the uppermost valence band, where the d orbitals are pushed upwards. researchgate.net

Furthermore, SOC leads to a splitting of the energy bands. In CdSe and CdTe, the spin-orbit interaction causes a clear separation of the 4d electron energy bands into two parts. sumdu.edu.ua It also splits the six-fold degenerate state at the top of the valence band (at the Γ point) into a four-fold degenerate level and a two-fold degenerate level. core.ac.uk This splitting is essential for understanding spectroscopic transitions. doi.org

Study of HOMO-LUMO Gaps in Cadmium Telluride Nanoclusters

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for nanoclusters, analogous to the band gap in bulk materials. scientific.netmdpi.comresearchpublish.com This HOMO-LUMO gap is a key indicator of the cluster's chemical reactivity and stability. ijcrt.org

For CdnTen clusters, the HOMO-LUMO gap exhibits a strong dependence on the cluster size and geometry, a phenomenon known as the quantum confinement effect. mdpi.comrsc.org However, the trend is not always monotonic.

For linear CdnTen clusters, the HOMO-LUMO gap generally decreases as the cluster size increases. mdpi.com This is attributed to the increasing overlap of the s- and d-orbitals of Cd with the p-orbital of Te. mdpi.com In contrast, ring-structured clusters show larger HOMO-LUMO gaps than the bulk crystal. mdpi.com For these ring clusters, the gap first increases with size up to n=5 and then decreases. mdpi.com

Studies on various CdnTen clusters (n=1-17) have revealed that the HOMO-LUMO gaps can vary significantly, for instance, from 1.63 eV for the CdTe dimer to 4.00 eV for a Cd12Te12 hollow cage structure. rsc.orgrsc.org Hollow cage isomers generally exhibit noticeably higher HOMO-LUMO gaps compared to core-shell structures of the same size. rsc.orgrsc.org

The following table provides a sample of calculated HOMO-LUMO gaps for different CdnTen clusters:

ClusterHOMO-LUMO Gap (eV)Reference
CdTe (dimer)1.63 rsc.orgrsc.org
Cd2Te22.62 rsc.orgrsc.org
Cd9Te93.75 rsc.org
Cd12Te12 (hollow cage)4.00 rsc.orgrsc.org
Cd15Te15 (hollow cage)3.80 rsc.org

Electronic Structure of Cadmium Telluride Alloys and Heterostructures

The electronic properties of CdTe can be further tailored by forming alloys and heterostructures, which are crucial for various device applications, particularly in photovoltaics and infrared detectors. osti.govdtic.milrsc.org

Alloying CdTe with other elements, such as mercury (Hg) to form HgCdTe or zinc (Zn) to form CdZnTe, allows for the tuning of the band gap over a wide range. dtic.milrsc.org The HgCdTe alloy system is particularly notable as its band gap can be adjusted from -0.3 eV (for HgTe, a semimetal) to 1.5 eV (for CdTe), covering the entire infrared spectrum. rsc.org Theoretical studies of these alloys, often using approaches like the coherent potential approximation (CPA), have revealed that the primary source of alloy disorder in HgCdTe is the s-energy variation between Hg and Cd sites due to relativistic effects. dtic.mil Doping CdTe with elements like chromium (Cr) can introduce half-metallic ferromagnetic behavior, with the band gap in the spin-down state increasing with the dopant concentration, making it suitable for spintronic applications. chalcogen.ro

Heterostructures, formed by interfacing CdTe with other materials, are fundamental to solar cell design. osti.govnsf.gov The alignment of energy bands at the interface is a critical factor determining device performance. DFT and non-equilibrium Green's function (NEGF) methods are used to model these interfaces, such as the CdTe/Te and CdTe/SnO2 heterojunctions. nsf.govaip.org These calculations provide detailed information on band offsets, band bending, and the presence of interface states that can act as recombination centers. osti.govaip.org For instance, in a CdTe/SnO2 heterostructure, doping the SnO2 layer with magnesium (Mg) can modify the electronic structure at the interface. aip.org Similarly, in HgTe/CdTe superlattices, quantum confinement effects strongly modify the electronic properties, and the inclusion of spin-orbit coupling is essential for accurate band structure calculations. rsc.org

SystemKey Electronic FeatureInvestigated PropertiesReference
HgCdTe AlloysAdjustable band gap (-0.3 to 1.5 eV)Alloy disorder, band structure, high electron mobility dtic.milrsc.orgjournal-spqeo.org.ua
Cr-doped CdTeHalf-metallic ferromagnetismSpin-polarized band structure, density of states chalcogen.ro
CdTe/Te InterfaceBand alignmentLocal density of states, binding energies nsf.gov
CdTe/SnO2 HeterojunctionInterface electronic structureBand alignment, interface states, effect of doping aip.org
HgTe/CdTe SuperlatticesQuantum confinement effectsBand structure, density of states, effect of layer thickness rsc.org

Impact of Alloying Elements (e.g., Zinc, Selenium) on Electronic Properties and Band Alignment

Alloying cadmium telluride with other elements is a common strategy to tune its electronic properties for specific applications. Zinc (Zn) and selenium (Se) are two of the most significant alloying elements, and their effects have been extensively studied through theoretical and computational methods.

The addition of selenium to form cadmium selenide (B1212193) telluride (CdSeTe) alloys has been a key factor in boosting the efficiency of CdTe solar cells. lboro.ac.ukresearchgate.net Alloying with selenium reduces the material's bandgap, which allows for increased absorption of long-wavelength light and consequently a higher short-circuit current density. lboro.ac.ukresearchgate.netaip.orgaip.org Theoretical models and experimental observations have shown that selenium alloying not only enhances photocurrent but also helps maintain or even improve the open-circuit voltage, which is linked to improved minority carrier lifetimes. lboro.ac.ukresearchgate.netaip.org It is proposed that selenium passivates defects within the bulk material and at grain boundaries, reducing recombination rates. lboro.ac.ukaip.orgaip.org Furthermore, creating a graded CdSeTe/CdTe structure, with a higher selenium concentration at the front of the solar cell, can establish a more favorable band alignment with adjacent layers and create an electron reflector at the back, further minimizing recombination losses. lboro.ac.ukosti.gov

Alloying ElementPrimary Effect on CdTeImpact on Electronic PropertiesRelevance to Devices
Selenium (Se)Forms CdSeTe alloyReduces bandgap, increases minority carrier lifetime. lboro.ac.ukresearchgate.netaip.orgIncreases short-circuit current and efficiency in solar cells. lboro.ac.ukresearchgate.net
Zinc (Zn)Forms CdZnTe alloyIncreases bandgap.Used in applications requiring a wider bandgap than pure CdTe.

Band Alignment at Heterointerfaces (e.g., Cadmium Sulfide (B99878)/Cadmium Telluride, Zinc-Blende/Wurtzite)

The interface between two different semiconductor materials, known as a heterointerface, is a critical region that governs the performance of electronic and optoelectronic devices. The alignment of the energy bands at these interfaces dictates how charge carriers (electrons and holes) are transported across the junction.

A crucial heterointerface in many CdTe-based solar cells is the junction between n-type cadmium sulfide (CdS) and p-type CdTe. mdpi.com The relative alignment of the conduction and valence bands of these two materials determines the efficiency of charge separation and collection. mdpi.com Theoretical and experimental studies have investigated this interface extensively. d-nb.info A "spike-like" conduction band offset (CBO), where the conduction band of CdS is slightly higher than that of CdTe, is generally considered optimal, as it provides a minimal barrier for electron transport while blocking hole recombination at the interface. mdpi.com Photoelectron spectroscopy is a key experimental technique used to determine the band alignment at buried CdTe/CdS interfaces, providing valuable data to validate and refine theoretical models. d-nb.info The intermixing of elements at the CdS/CdTe interface during fabrication can also significantly impact the final band alignment and device performance. mdpi.com

The crystal structure of CdTe can also influence band alignment. While CdTe typically crystallizes in the zinc-blende structure, the wurtzite phase can also be present, particularly in nanostructures or at interfaces. nih.gov The interface between zinc-blende and wurtzite CdTe phases, or between wurtzite CdS and zinc-blende CdTe, creates a heterostructure with a specific band alignment. nih.gov For instance, wurtzite-CdS/zinc-blende-CdTe heterodimers exhibit a staggered (type-II) band alignment, which promotes the spatial separation of photo-generated electrons and holes, a desirable characteristic for photovoltaic and photocatalytic applications. nih.gov

HeterointerfaceTypical Band Alignment TypeConduction Band Offset (CBO)Significance
CdS/CdTeSpike or Cliff mdpi.com~0.1 eV (spike) d-nb.infoCrucial for charge separation in CdTe solar cells. mdpi.com
Wurtzite-CdS/Zinc-Blende-CdTeStaggered (Type-II) nih.gov-Promotes spatial charge separation. nih.gov
Zinc-Blende/Wurtzite CdTe--Can influence carrier transport at interfaces and in nanostructures.

Defect Chemistry and Impurity Effects in Cadmium Telluride

The electronic and optical properties of cadmium telluride are profoundly influenced by the presence of native point defects, impurities, and extended defects like grain boundaries. Understanding and controlling these defects is paramount for producing high-quality, high-performance CdTe-based devices.

Theoretical Modeling of Intrinsic Point Defects and Complex Formation

Intrinsic point defects, such as vacancies (missing atoms), interstitials (atoms in between regular lattice sites), and antisites (atoms on the wrong sublattice), are thermodynamically stable in any crystal. In CdTe, the most common intrinsic defects include cadmium vacancies (VCd), tellurium vacancies (VTe), cadmium interstitials (Cdi), tellurium interstitials (Tei), and tellurium antisites (TeCd). acs.org

First-principles calculations are used to determine the formation energies of these defects, which depend on the atomic chemical potentials (i.e., whether the material is Cd-rich or Te-rich) and the position of the Fermi level. acs.org For example, under Cd-rich conditions, VTe, Cdi, and VCd are the defects with the lowest formation energies. acs.org VCd is a key acceptor defect, while VTe and Cdi act as donors. acs.org The tellurium antisite, TeCd, is a particularly detrimental defect as it can act as a recombination center. researchgate.netrsc.org

These individual point defects can interact with each other to form more complex defects. researchgate.netrsc.orgosti.gov The formation of these complexes is often energetically favorable and can significantly alter the electronic properties of the material. researchgate.net For instance, a TeCd defect can form a complex with a VCd. researchgate.net Theoretical studies investigate the binding energies of these complexes to predict their stability and concentration. rsc.orgosti.gov Understanding defect complex formation is crucial for explaining experimentally observed phenomena and for developing strategies to passivate harmful defects. researchgate.netrsc.org

Investigation of Dopants (e.g., Vanadium, Manganese, Chlorine, Arsenic, Antimony, Iodine) and Their Electronic States

Intentional introduction of foreign atoms, or dopants, is used to control the conductivity type (n-type or p-type) and carrier concentration in CdTe.

Chlorine (Cl) : Chlorine is a widely used n-type dopant in CdTe. It is often introduced during a post-deposition treatment with cadmium chloride (CdCl2). osti.gov Theoretically, Cl is expected to substitute for Te (ClTe) and act as a shallow donor. osti.govaip.org However, Cl also plays a crucial role in defect passivation. It can form complexes with cadmium vacancies (VCd), creating what is known as an A-center ((ClTe-VCd)-). aip.orgdiva-portal.orgresearchgate.net This complex formation can effectively passivate the deep trap states associated with VCd, a process referred to as self-purification, leading to improved material quality and device performance. aip.orgresearchgate.net

Arsenic (As) and Antimony (Sb) : Arsenic and Antimony are group-V elements used as p-type dopants in CdTe, substituting for Te (AsTe, SbTe). osti.govlboro.ac.ukmountainscholar.orgresearchgate.netnih.govaip.orgresearchgate.netresearchgate.net Achieving high levels of active p-type doping with these elements can be challenging due to self-compensation, where the dopant atoms themselves induce the formation of compensating defects. nih.govresearchgate.netaip.org Hybrid density functional calculations have been employed to investigate the ionization energies of these dopants and the formation of compensating centers. osti.gov For Sb, calculations predict an ionization energy of around 116 meV, which is in reasonable agreement with experimental values. osti.gov While As and Sb can lead to higher hole concentrations than traditional copper doping, their effectiveness can be limited by the formation of AX centers, which are deeper acceptor levels resulting from lattice relaxation. osti.govnih.govresearchgate.net

Vanadium (V) and Manganese (Mn) : Vanadium and Manganese are transition metal dopants that introduce deep levels within the CdTe bandgap. aps.orgarxiv.orgarxiv.org These dopants are of interest for applications such as photorefractive devices and diluted magnetic semiconductors. In V-doped CdTe, vanadium can act as a deep donor. arxiv.orgarxiv.org Manganese, when introduced into CdTe, typically acts as an isoelectronic impurity, substituting for Cd without introducing free carriers. arxiv.orgarxiv.org However, it can influence the electronic and magnetic properties of the material. acs.orgpusan.ac.kr Co-doping with both V and Mn has been shown to enhance the photorefractive properties of CdTe. aps.org

Iodine (I) : Similar to chlorine, iodine is a halogen and is expected to act as a donor in CdTe. Theoretical studies suggest that iodine, like other halogens, can contribute to the self-compensation mechanism, which helps in achieving high-resistivity material. aip.org

DopantTypical SiteDoping TypeKey Electronic Effects and Associated Complexes
Vanadium (V)-Deep Donor arxiv.orgarxiv.orgIntroduces deep levels in the bandgap. arxiv.orgarxiv.org
Manganese (Mn)Substitutional for CdIsoelectronic arxiv.orgarxiv.orgCan introduce trap states and affect carrier lifetime. acs.org
Chlorine (Cl)Substitutional for Te (ClTe)Shallow Donor osti.govaip.orgForms (ClTe-VCd) A-center complexes, leading to passivation. aip.orgdiva-portal.orgresearchgate.net
Arsenic (As)Substitutional for Te (AsTe)Shallow Acceptor lboro.ac.ukmountainscholar.orgProne to self-compensation and formation of AX centers. researchgate.netaip.org
Antimony (Sb)Substitutional for Te (SbTe)Shallow Acceptor osti.govaip.orgIonization energy ~103-116 meV; can form AX centers. osti.govnih.gov
Iodine (I)Substitutional for TeShallow DonorContributes to self-compensation. aip.org

Role of Grain Boundaries and Surface Defect States in Electronic Behavior

However, grain boundaries in CdTe are not always detrimental. It has been shown that they can also provide efficient pathways for electron conduction. osti.gov The electrical properties of grain boundaries are highly dependent on their chemical composition. For example, the segregation of chlorine at grain boundaries is a critical aspect of the CdCl2 treatment. osti.gov Theoretical calculations suggest that Cl can dope (B7801613) the grain boundaries n-type, leading to band bending at the grain boundary-grain interface. osti.gov This band bending can create an electric field that separates photo-generated electrons and holes, directing electrons along the grain boundaries and keeping holes within the grain interiors, which can be beneficial for charge collection in solar cells. osti.gov The co-passivation of grain boundaries with both sulfur and chlorine has also been investigated, with theoretical studies indicating that this can effectively eliminate all gap states associated with the grain boundary. aip.org

Surface defects also play a crucial role, as the surface represents a major disruption of the crystal lattice. These defects can act as recombination sites and influence the band bending at the surface, affecting the performance of devices. Passivation of surface defects is therefore a critical step in fabricating high-efficiency CdTe devices.

Analysis of Excess Stoichiometric Components and Their Impact on Material Properties

The stoichiometry of CdTe, i.e., the precise ratio of cadmium to tellurium atoms, has a profound impact on its defect chemistry and, consequently, its electronic properties. The material can be grown under either Cd-rich or Te-rich conditions.

Te-rich conditions : Growing CdTe under an excess of tellurium generally leads to the formation of cadmium vacancies (VCd), which are acceptor-type defects. diva-portal.org This is why Te-rich CdTe is typically p-type. However, the presence of these vacancies can also lead to compensation and the formation of defect complexes that can trap charge carriers. diva-portal.org For instance, in Cl-doped CdTe grown under Te-rich conditions, the formation of (ClTe-VCd) complexes is prevalent. aip.org

The interplay between the stoichiometric conditions and the presence of extrinsic dopants ultimately determines the net carrier concentration and the dominant defect types within the material.

Spectroscopic Probing of Cadmium Telluride Optical and Electronic Transitions

Optical Absorption and Transmission Spectroscopy of Cadmium Telluride

Optical absorption and transmission spectroscopy are fundamental methods used to determine how light interacts with CdTe. By measuring the amount of light that passes through a material or is absorbed at different wavelengths, it is possible to deduce critical information about its electronic structure, such as the band gap energy and the presence of defect states.

The optical absorption coefficient (α) of a material quantifies its ability to absorb light at a specific wavelength. In CdTe, the absorption coefficient is a strong function of the incident photon energy. For photon energies below the band gap, the material is largely transparent, and the absorption coefficient is low. However, as the photon energy approaches the band gap energy, the absorption increases sharply. This is because photons with sufficient energy can excite electrons from the valence band to the conduction band, a process known as fundamental absorption.

The spectral dependence of the absorption coefficient provides valuable information about the nature of the electronic transitions. For a direct band gap semiconductor like CdTe, the relationship between the absorption coefficient and the photon energy (hν) near the band edge can be described by the Tauc relation for direct transitions:

(αhν)² = A(hν - E_g)

where A is a constant and E_g is the optical band gap. By plotting (αhν)² against hν and extrapolating the linear portion of the curve to the energy axis, the direct band gap of CdTe can be determined. At room temperature, the band gap of CdTe is approximately 1.5 eV. refractiveindex.infouq.edu.au

The absorption coefficient of CdTe is notably high in the visible region of the electromagnetic spectrum, on the order of 10⁵ cm⁻¹. researchgate.netiust.ac.ir This high absorption coefficient means that most of the incident sunlight can be absorbed within a very thin layer of the material, making it an excellent candidate for thin-film solar cell applications. iust.ac.iraip.orgarxiv.org

The processing conditions of CdTe thin films, such as the deposition method (e.g., close-space sublimation or RF sputtering) and post-deposition treatments (e.g., cadmium chloride treatment), can significantly influence the optical absorption characteristics. aip.org For instance, the absorption spectra of CdTe thin films can vary with the thickness of the film and the substrate temperature during deposition. researchgate.netiust.ac.ir

Optical Properties of Cadmium Telluride at Room Temperature
PropertyValueReference
Optical Band Gap (Direct)~1.5 eV refractiveindex.infouq.edu.au
Absorption Coefficient (in the visible range)~10⁵ cm⁻¹ researchgate.netiust.ac.ir

In the region of photon energies just below the fundamental absorption edge, an exponential tail in the absorption spectrum is often observed. This feature is known as the Urbach tail or Urbach edge, and it is a common characteristic of many semiconductor materials, including CdTe. iust.ac.iraip.org The Urbach tail arises from the presence of structural disorder, thermal vibrations, and defects within the crystal lattice, which create localized energy states that extend into the band gap. aip.orgaip.org

The absorption coefficient in the Urbach tail region can be described by the empirical formula:

α(hν) = α₀ exp((hν - E₀) / E_u)

where α₀ and E₀ are constants, and E_u is the Urbach energy, which is a measure of the width of the exponential tail. iust.ac.irworldwidejournals.com A larger Urbach energy indicates a higher degree of structural disorder in the material. iust.ac.irworldwidejournals.com The Urbach energy in CdTe can be influenced by factors such as film thickness and preparation conditions. iust.ac.ir For example, it has been observed that the Urbach energy can decrease with increasing film thickness, suggesting an improvement in the crystalline quality. iust.ac.ir The interaction of excitons with phonons, particularly longitudinal optical (LO) and transverse optical (TO) modes, is also believed to contribute to the formation of the Urbach tail in CdTe. aip.org

When the dimensions of a semiconductor are reduced to the nanometer scale, comparable to or smaller than the bulk exciton (B1674681) Bohr radius, quantum confinement effects become significant. In CdTe nanomaterials, such as quantum dots (QDs), these effects lead to a discretization of the continuous energy bands into discrete energy levels. karazin.uaescholarship.org

A primary consequence of quantum confinement is the size-dependent tuning of the optical properties. karazin.uaresearchgate.net As the size of the CdTe quantum dots decreases, the effective band gap increases, resulting in a blue shift of the absorption and emission spectra. karazin.uaresearchgate.netrsc.org This means that smaller quantum dots absorb and emit light at higher energies (shorter wavelengths). researchgate.net

The absorption spectra of CdTe quantum dots typically exhibit distinct peaks, which correspond to excitonic transitions between the quantized energy levels. nih.govnih.gov The position of the first excitonic absorption peak is a direct indicator of the size of the quantum dots. nih.govnih.gov For instance, CdTe QDs with a diameter of 2.5 nm show an excitonic absorption peak at around 525 nm, while those with a diameter of 3.5 nm have a peak at approximately 583 nm. nih.gov The study of these excitonic features provides valuable information about the electronic structure and quality of the nanomaterials. nih.govnih.gov The transmittance of nano-CdTe thin films has also been shown to be dependent on the particle size, with smaller particles leading to higher transmittance due to the increased energy gap from quantum confinement. karazin.uakarazin.ua

Excitonic Absorption Peaks in CdTe Quantum Dots
Quantum Dot DiameterFirst Excitonic Absorption PeakReference
2.5 nm~525 nm nih.gov
3.5 nm~583 nm nih.gov
3.84 nm~567 nm nih.gov

The optical properties of CdTe at elevated temperatures can be investigated by measuring its incandescence spectra. aip.orgaip.org This technique provides information equivalent to a transmission experiment and allows for the determination of the optical absorption spectra at high temperatures. aip.orgaip.org Studies have been conducted on CdTe at temperatures up to 1104 K. aip.orgaip.org

These high-temperature measurements have revealed that the near-band-edge absorption is still clearly discernible, and an Urbach tail is present, similar to what is observed at lower temperatures. aip.orgaip.org The analysis of incandescence spectra allows for the determination of the temperature dependence of the fundamental band gap. aip.orgaip.org For CdTe, the energy gap has been found to have a linear temperature coefficient of approximately -0.34 meV/K. aip.orgaip.org Such measurements are valuable for applications that involve high-temperature processing or operation of CdTe-based devices. aip.orgaip.org

The refractive index (n) is a fundamental optical property that describes how light propagates through a material. It is a complex quantity, and its real part is related to the phase velocity of light, while the imaginary part (extinction coefficient, k) is related to the absorption. The refractive index of CdTe varies with the wavelength of light, a phenomenon known as dispersion. researchgate.netsemanticscholar.orgresearchgate.net

In the infrared region, where CdTe is transparent, the refractive index is approximately 2.6 to 2.7. azom.comcrystran.comaps.org As the wavelength approaches the band edge, the refractive index exhibits a strong dispersion. researchgate.net The dispersion characteristics of the refractive index in CdTe can be analyzed using models such as the single-oscillator model. worldwidejournals.com The refractive index and its dispersion are crucial for the design and optimization of optical components and devices made from CdTe, such as infrared windows and electro-optic modulators. wikipedia.org The refractive index of CdTe thin films can also be influenced by deposition conditions and post-deposition annealing. researchgate.net For instance, annealing can lead to an increase in the refractive index, which is associated with an increase in packing density and improved crystallinity. researchgate.net

Refractive Index of Cadmium Telluride
Wavelength/RegionRefractive Index (n)Reference
Infrared~2.61 - 2.7 crystran.comaps.org
10 µm2.653 crystran.com
632.8 nm2.9819 kla.com

Photoluminescence and Electroluminescence Spectroscopy of Cadmium Telluride

Photoluminescence (PL) and electroluminescence (EL) are powerful spectroscopic techniques that probe the radiative recombination of excited electronic states in a material. In PL, excitation is achieved by absorbing photons, while in EL, the excitation is caused by the injection of charge carriers under an applied electric field. These methods are highly sensitive to the electronic structure, defects, and impurities in CdTe.

Photoluminescence studies of CdTe reveal a wealth of information about its electronic transitions. researchgate.netafricaresearchconnects.com At low temperatures, the PL spectra of high-quality CdTe are often dominated by excitonic emissions. researchgate.net Excitons are bound states of an electron and a hole, and their recombination gives rise to sharp emission lines. Transitions related to donor-bound excitons (D,X) and acceptor-bound excitons (A,X) have been reported at energies around 1.593 eV and 1.591 eV, respectively. researchgate.net

In addition to excitonic emissions, the PL spectra of CdTe often exhibit broader bands at lower energies, which are associated with defect states within the band gap. researchgate.netaip.org These can include donor-acceptor pair (DAP) recombination, where an electron trapped at a donor recombines with a hole trapped at an acceptor. researchgate.net The energy of the emitted photon in DAP recombination depends on the distance between the donor and the acceptor. Other defect-related emissions, such as the "Y-band" and "A-band," are also commonly observed. researchgate.net The stoichiometry of the material, whether it is cadmium-rich or tellurium-rich, can significantly influence the nature of the observed defect-related PL transitions. aip.org

Electroluminescence provides insights into the radiative recombination processes in a functioning device. nrel.gov In CdTe-based devices, such as solar cells, EL can be used to identify non-uniformities and defects that may affect device performance. nrel.gov The intensity of the EL emission can be correlated with device parameters like fill factor and efficiency. nrel.gov In devices incorporating CdTe nanocrystals, broad EL spectra have been observed, which can be deconvoluted into different peaks corresponding to the size distribution of the nanocrystals. rsc.org

Common Photoluminescence Transitions in Cadmium Telluride
TransitionApproximate Energy (eV)DescriptionReference
(D,X)1.593 - 1.596Donor-bound exciton researchgate.net
(A,X)1.587 - 1.591Acceptor-bound exciton researchgate.net
(e,A) / (D-V_Cd)~1.54 - 1.55Free electron to acceptor / Donor to Cadmium vacancy researchgate.netaip.org
Y-band~1.47Defect-related transition researchgate.net
A-band~1.45Defect-related transition researchgate.net
DAP~1.25Donor-acceptor pair recombination researchgate.net

Excitonic and Defect-Related Radiative Recombination in Bulk and Thin Film Cadmium Telluride

The photoluminescence (PL) spectra of bulk and thin-film cadmium telluride (CdTe) provide significant insight into its electronic structure, revealing information about both intrinsic excitonic transitions and defect-mediated recombination pathways. At low temperatures, the near-band-edge emission of high-quality CdTe is typically dominated by excitonic features. The free exciton (FE) recombination, which arises from the annihilation of a free electron-hole pair, is observed at approximately 1.593 eV. researchgate.net

In addition to free excitons, the spectra are often characterized by bound exciton (BE) emissions, which occur when an exciton is localized at a neutral or ionized donor or acceptor impurity. Donor-bound excitons (D⁰X) and acceptor-bound excitons (A⁰X) are common features. For instance, in indium-doped CdTe, a shallow donor-bound exciton is typically observed. osti.gov The binding energy of these excitons to their respective impurities is relatively small, often in the range of a few meV. osti.gov

Defect-related radiative recombination processes are also prominent in the PL spectra of CdTe, particularly at lower energies. These transitions are associated with crystalline imperfections such as vacancies, interstitials, and impurity atoms. A common defect-related feature is the donor-acceptor pair (DAP) recombination, which involves the radiative recombination of an electron trapped at a donor with a hole trapped at an acceptor. The emission energy of DAP transitions is dependent on the distance between the donor and acceptor, leading to a broad emission band. In some CdTe films, a deep donor-acceptor pair recombination dominates the photoluminescence. researchgate.net Another significant defect-related emission is the "A-center," which is often attributed to a complex involving a cadmium vacancy (VCd) and a donor. researchgate.net

The "Y-band" is another deep-level emission observed in some CdTe materials, which decays quickly and can obscure other features at early time delays in time-resolved measurements. researchgate.net The presence and intensity of these defect-related bands are highly dependent on the material growth conditions and subsequent treatments, such as the introduction of chlorine, which can passivate certain defects. osti.gov

Emission FeatureTypical Energy (at low temperature)Origin
Free Exciton (FE)~1.593 eV researchgate.netRecombination of a free electron-hole pair
Donor-Bound Exciton (D⁰X)Slightly below FEExciton bound to a neutral donor
Acceptor-Bound Exciton (A⁰X)Slightly below FEExciton bound to a neutral acceptor
Donor-Acceptor Pair (DAP)Varies (e.g., broad bands)Recombination between an electron on a donor and a hole on an acceptor
A-CenterVariesOften related to a VCd-donor complex researchgate.net
Y-BandVaries (deep level)Deep-level defect recombination researchgate.net

Size-Dependent Photoluminescence from Cadmium Telluride Nanocrystals and Quantum Dots

Cadmium telluride nanocrystals and quantum dots (QDs) exhibit strong size-dependent photoluminescence, a direct consequence of the quantum confinement effect. scitechdaily.com As the size of the nanocrystal decreases and approaches the exciton Bohr radius of CdTe, the continuous energy bands of the bulk material transform into discrete, quantized energy levels. This quantization leads to an increase in the effective bandgap energy with decreasing particle size.

Consequently, the photoluminescence emission peak of CdTe QDs can be tuned across a significant portion of the visible spectrum by controlling their diameter. americanelements.com Smaller QDs, with diameters in the range of 1-2 nm, emit in the blue and green regions, while larger QDs (4-5 nm) emit at lower energies, corresponding to yellow and red light. scitechdaily.com This tunability allows for the production of CdTe QDs with emission wavelengths ranging from approximately 510 nm to 780 nm. americanelements.com

The absorption spectra of CdTe nanocrystals also show a corresponding blue shift in the absorption edge as the particle size decreases, which is an indication of the quantum confinement effect. nih.gov The relationship between the particle size and the emission wavelength is a key characteristic used in the synthesis and application of these nanomaterials. The emission spectrum of an ensemble of QDs is typically characterized by a narrow, symmetric peak, indicating a relatively uniform size distribution. americanelements.com

CdTe Quantum Dot DiameterApproximate Emission Wavelength RangeCorresponding Color
1-2 nmShorter WavelengthsBlue-Green scitechdaily.com
3-7 nmIntermediate WavelengthsGreen-Yellow
4-5 nmLonger WavelengthsYellow-Red scitechdaily.com
> 7 nmNear-Infrared-

Time-Resolved Photoluminescence for Carrier Dynamics and Defect State Analysis

Time-resolved photoluminescence (TRPL) is a powerful technique for investigating the dynamics of charge carriers and analyzing defect states in cadmium telluride. By measuring the decay of the photoluminescence intensity over time following pulsed laser excitation, one can extract carrier lifetimes and gain insight into the various recombination mechanisms, including radiative and non-radiative pathways.

In high-quality, undoped CdTe, bulk carrier lifetimes can be on the order of hundreds of nanoseconds. osti.gov However, in thin-film polycrystalline CdTe, which is commonly used in photovoltaic applications, the aggregate carrier lifetimes are much shorter, typically in the range of a few nanoseconds. nrel.gov These shorter lifetimes are often limited by Shockley-Read-Hall (SRH) recombination at defect sites within the bulk material and at interfaces. osti.gov

TRPL measurements can distinguish between different recombination processes. For instance, in materials where donor-acceptor pair (DAP) recombination is significant, the PL lifetime is observed to be energy-dependent. researchgate.net This is because the recombination rate for a DAP transition depends on the spatial separation of the donor and acceptor, with closer pairs recombining faster and at higher energies. By analyzing the PL decay at different emission energies within the DAP band, the distribution and kinetics of these defect pairs can be studied. researchgate.net

Furthermore, TRPL is instrumental in evaluating the impact of passivation treatments and doping on carrier dynamics. For example, studies have shown that treatment with cadmium chloride (CdCl₂) can significantly increase the bulk lifetime of CdTe thin films by passivating defects. nrel.gov In one study, a CdCl₂-treated film exhibited a bulk lifetime of 1.7 ns, compared to only 68 ps for an untreated film. nrel.gov Injection-dependent TRPL measurements, where the excitation intensity is varied, can help to determine the concentration of specific recombination centers, such as the tellurium antisite (TeCd). osti.govnrel.gov

Material TypeTypical Carrier LifetimeDominant Recombination Mechanisms
Undoped Single-Crystal CdTeUp to several hundred ns osti.govRadiative recombination, SRH at low defect concentrations
Polycrystalline Thin-Film CdTeA few ns nrel.govSRH recombination at bulk defects and interfaces
CdCl₂-Treated Thin-Film CdTe~1.7 ns nrel.govSRH recombination (reduced by passivation)
Untreated Thin-Film CdTe~68 ps nrel.govHigh SRH recombination at bulk and interface defects

Electroluminescence Mechanisms in Cadmium Telluride-Based Light-Emitting Devices

Electroluminescence (EL) in cadmium telluride-based devices is the result of radiative recombination of electron-hole pairs that are injected into the material under an applied forward bias. In a typical CdTe light-emitting device, such as a p-n junction diode or a hybrid organic-inorganic LED, electrons are injected from the n-type side and holes from the p-type side into an active region where they recombine and emit light. nrel.govresearchgate.net

The mechanism of electroluminescence is closely related to that of photoluminescence, with the primary difference being the method of carrier generation (electrical injection versus photoexcitation). The EL spectrum often resembles the PL spectrum, providing information about the electronic transitions responsible for light emission. nrel.gov In devices utilizing CdTe nanocrystals as the emissive layer, the EL emission wavelength is size-dependent, similar to the photoluminescence. nih.gov By varying the thickness of the nanocrystalline CdTe film, and thus the size of the nanocrystals, the emission color of the device can be controlled. nih.gov

In hybrid organic/inorganic LEDs incorporating CdTe nanocrystals, charge transport layers are used to efficiently inject electrons and holes into the CdTe emissive layer. The recombination of these charge carriers within the nanocrystals leads to light emission. nih.gov The efficiency of these devices can be influenced by factors such as the thickness of the CdTe layer and the quality of the interfaces between the different layers in the device stack. nih.gov EL imaging is also a valuable characterization technique for solar cells, where it can reveal non-uniformities and defects that affect device performance. nrel.gov

Luminescence of Doped Cadmium Telluride and Its Alloys (e.g., CdZnTe)

Doping of cadmium telluride with various elements, as well as alloying with other elements like zinc, significantly alters its luminescence properties. The introduction of dopants creates new energy levels within the bandgap, leading to the appearance of new radiative recombination channels.

For instance, doping CdTe with indium, a donor, typically results in a prominent donor-bound exciton (D⁰X) peak in the PL spectrum. osti.gov The addition of selenium to CdTe and cadmium zinc telluride (CdZnTe) has been shown to introduce an additional acceptor-bound exciton emission, which was linked to copper impurities present in the selenium source material. osti.gov The thermal quenching behavior of these bound exciton emissions provides information about the binding energies of the excitons to the impurities. osti.gov

In the case of the alloy cadmium zinc telluride (CdZnTe), the bandgap energy increases with the zinc concentration (x). This leads to a systematic blue shift of the near-band-edge luminescence features. Photoluminescence spectroscopy is a common method to determine the zinc concentration in CdZnTe crystals by measuring the position of the excitonic emissions. wvu.edu The PL spectra of CdZnTe are often dominated by donor-bound exciton emission. wvu.edu Similar to CdTe, defect-related emissions, such as those associated with cadmium vacancies (A-center), are also observed and can be influenced by the zinc content and the presence of dopants like indium. researchgate.net High concentrations of indium in CdZnTe can lead to the formation of isoelectronic complexes, such as InCd–VCd–InCd, which give rise to specific luminescence features. researchgate.net

MaterialDopant/Alloy ElementKey Luminescence Features
CdTeIndium (In)Donor-bound exciton (D⁰X) emission osti.gov
CdTeSelenium (Se)Additional acceptor-bound exciton peak (linked to Cu impurity) osti.gov
CdZnTeZinc (Zn)Blue-shift of excitonic emissions with increasing Zn content wvu.edu
CdZnTeIndium (In)Donor-bound excitons, A-center emission, isoelectronic complex-related peaks researchgate.net

Vibrational and Chemical Spectroscopy of Cadmium Telluride

Raman Spectroscopy for Phonon Modes, Structural Changes, and Material Quality Assessment

Raman spectroscopy is a non-destructive optical technique that provides valuable information about the vibrational properties, crystalline structure, and material quality of cadmium telluride. The Raman spectrum of CdTe is characterized by distinct peaks corresponding to its fundamental phonon modes.

In crystalline CdTe, which has a zincblende structure, the primary Raman-active mode is the longitudinal optical (LO) phonon mode, which appears as a strong peak at approximately 159-160 cm⁻¹. researchgate.net A weaker peak corresponding to the transverse optical (TO) phonon mode can also be observed at around 140 cm⁻¹. researchgate.net The presence of secondary phases or structural disorder can lead to the appearance of additional peaks. For example, the presence of excess tellurium (Te) in CdTe films can give rise to peaks at approximately 117.5 cm⁻¹ (A₁ mode of Te) and a feature at 140 cm⁻¹ that overlaps with the CdTe TO mode. researchgate.net The presence and intensity of these Te-related modes can be used to assess the stoichiometry and phase purity of the material.

Raman spectroscopy is also sensitive to structural changes. For instance, the splitting of the TO phonon mode can indicate structural modifications resulting from the incorporation of other elements. researchgate.net The technique is widely used for material quality assessment, as the width and position of the Raman peaks can be correlated with crystalline quality, strain, and defect density. arxiv.org A narrower and more symmetric LO peak generally indicates higher crystalline quality.

Raman Peak Position (cm⁻¹)AssignmentSignificance
~159-160CdTe Longitudinal Optical (LO) phonon researchgate.netPrimary mode for crystalline CdTe, indicates structural quality
~140CdTe Transverse Optical (TO) phonon / Te E mode researchgate.netIndicates crystalline CdTe and can overlap with excess Te mode
~117.5Tellurium (Te) A₁ phonon researchgate.netIndicates the presence of a secondary Te phase

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Oxidation

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of cad-mium tel-lu-ride (CdTe), XPS is instrumental in analyzing its surface chemistry, particularly the oxidation states of its constituent elements, cad-mium (Cd) and tel-lu-ri-um (Te).

When a CdTe surface is exposed to air, oxidation primarily affects the tel-lu-ri-um component. XPS analysis of cleaved single crystal CdTe {110} surfaces exposed to air reveals the growth of tel-lu-ri-um di-ox-ide (TeO₂). dtic.mil The presence of this oxide layer directly influences the electrical properties of metal/CdTe junctions. For instance, the saturation current of a chromium/CdTe junction decreases as the air exposure time of the CdTe surface increases, indicating a change in the interface properties due to the formation of TeO₂. dtic.mil

High-resolution XPS spectra of the Te 3d region can distinguish between different oxidation states. For a clean CdTe(100) crystal, the spectrum shows a single Te 3d spin-orbit doublet corresponding to Te²⁻ in the CdTe lattice. researchgate.net Upon oxidation, two additional chemical states appear: Te⁴⁺, corresponding to TeO₂, and elemental tel-lu-ri-um (Te⁰). researchgate.net The binding energies for these species provide a clear signature of the surface's chemical modification. In contrast, cad-mium core levels show minimal dependence on chemical states, making the Te 3d spectra the primary indicator of oxidation. researchgate.net

The table below summarizes typical binding energies observed in XPS analysis of CdTe surfaces, illustrating the shifts associated with different chemical states of tel-lu-ri-um and cad-mium.

ElementOrbitalChemical StateBinding Energy (eV)Reference
Cad-mium (Cd)3d₅/₂CdTe404.7 researchgate.net
Cad-mium (Cd)3d₅/₂Cd-O or Cd-Te-O406.0 researchgate.net
Tel-lu-ri-um (Te)3d₅/₂CdTe (Te²⁻)572.0 - 573.8 researchgate.netresearchgate.net
Tel-lu-ri-um (Te)3d₅/₂Elemental Te (Te⁰)~573 researchgate.net
Tel-lu-ri-um (Te)3d₅/₂TeO₂ (Te⁴⁺)575.6 - 576.2 researchgate.netresearchgate.net
Tel-lu-ri-um (Te)3d₅/₂TeO₃577.2 researchgate.net

These findings underscore the utility of XPS in monitoring the surface integrity of CdTe, which is critical for device applications where surface conditions dictate performance and stability.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Defects and Charge States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is exceptionally sensitive for studying paramagnetic defects and their charge states in semiconductor materials like cad-mium tel-lu-ride.

A prominent intrinsic defect in CdTe is the cad-mium vacancy (V_Cd), which acts as a double acceptor. EPR has been successfully used to identify the isolated cad-mium vacancy in its single negative charge state (V_Cd⁻). aps.org The EPR spectrum of V_Cd⁻ reveals a trigonal symmetry. aps.org This is explained by a model where the unpaired electron (or hole) is localized on a dangling t₂ orbital of one of the four neighboring tel-lu-ri-um atoms, and the orbital degeneracy is lifted by a Jahn-Teller distortion. aps.org

The interaction of the unpaired electron spin with the magnetic moments of nearby nuclei, known as hyperfine interaction, provides further insight into the defect's structure. For the V_Cd⁻ center, the hyperfine interaction confirms that the hole is highly localized on one of the four tel-lu-ri-um neighbors. aps.org Photo-EPR measurements, where the sample is illuminated with light during the EPR experiment, have indicated that the 2-/- acceptor level of the cad-mium vacancy is located less than 0.47 eV above the valence band. aps.org Recent theoretical studies using ab initio methods support the experimental observations, predicting a negative-U double-acceptor level for the V_Cd and confirming the C₃v symmetry of the V_Cd⁻ hole-polaron state. nih.govacs.org

EPR is also used to characterize extrinsic paramagnetic impurities. For instance, manganese (Mn²⁺) ions substituting for Cd²⁺ in the CdTe lattice have been studied. The technique allows for the precise determination of the spin Hamiltonian parameters, revealing the effects of the hyperfine interaction between the Mn²⁺ 3d electrons and the Mn nucleus. nih.gov

The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants, which are characteristic of a specific paramagnetic center. The table below lists representative spin Hamiltonian parameters for defects in CdTe.

Paramagnetic CenterSpin (S)g-factorSymmetryReference
Cad-mium Vacancy (V_Cd⁻)1/2g_∥ = 2.002, g_⊥ = 2.215Trigonal (C₃v) aps.org
Chromium (Cr¹⁺)5/21.9997Cubic mdpi.com

Secondary Ion Mass Spectrometry (SIMS) for Dopant and Impurity Concentration Levels

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used for depth profiling and imaging of elemental and isotopic composition. It is capable of detecting very low concentrations of dopants and impurities, making it an invaluable tool for characterizing cad-mium tel-lu-ride materials used in electronic and photovoltaic devices. rtg-berlin.de

The quantitative analysis of impurities in CdTe by SIMS often employs the relative sensitivity factor (RSF) approach. dtic.mildtic.mil RSFs are determined from standard samples prepared by ion implantation of known concentrations of specific elements into the CdTe matrix. dtic.mil These factors relate the measured secondary ion intensity of an impurity to its actual concentration.

SIMS analysis has been used to identify and quantify a wide range of impurities in CdTe thin-film solar cell structures. These impurities can originate from the source materials, the substrate, or processing steps like the cad-mi-um chlo-ride (CdCl₂) treatment. researchgate.netresearchgate.net Common impurities investigated include chlorine, oxygen, sodium, silicon, and copper. researchgate.netusc.edu For example, it has been shown that sodium and chlorine can originate from the CdCl₂ processing, while silicon can diffuse from the glass substrate. researchgate.net

Time-of-flight SIMS (ToF-SIMS) can provide two-dimensional chemical distribution maps with high lateral resolution, revealing the segregation of impurities at grain boundaries. usc.edu Studies have shown that chlorine and oxygen tend to segregate strongly at grain boundaries in polycrystalline CdTe, which is crucial for device performance as it passivates these defects. usc.edu In contrast, the distribution of copper has been found to be more uniform, with no significant segregation detected at grain boundaries. usc.edu

The table below provides examples of impurities detected in CdTe and their typical sources as identified by SIMS.

Impurity ElementTypical OriginDistribution BehaviorReference
Chlorine (Cl)CdCl₂ treatmentSegregates at grain boundaries researchgate.netusc.edu
Oxygen (O)CdCl₂ treatment, growth environmentSegregates at grain boundaries usc.edu
Sodium (Na)CdCl₂ treatmentPresent in activated structures researchgate.net
Silicon (Si)Glass substrateDiffusion into CdTe layer researchgate.net
Copper (Cu)Back contact depositionUniform distribution usc.edu
Sulfur (S)CdS layerSlow diffusion from grain boundaries into grain interior usc.edu

Advanced Spectroscopic Techniques for Cad-mium Tel-lu-ride Device Characterization

Light-Beam-Induced Current (LBIC) Measurements for Device Nonuniformities

LBIC measurements can reveal various types of defects and nonuniformities in CdTe solar cells, including:

Variations in Layer Thickness: By using different laser wavelengths with varying penetration depths, LBIC can probe different regions of the solar cell. For example, shorter wavelengths are more sensitive to the properties of the front window layer (e.g., cad-mi-um sul-fide, CdS), allowing for the identification of thin or nonuniform regions. researchgate.net

Localized Shunts and Weak Diode Regions: Applying a voltage bias during the LBIC measurement can help identify areas with poor diode quality or localized shunts, which appear as regions of reduced current collection. researchgate.net

Grain Structure Effects: In polycrystalline CdTe, the inherent grain structure can lead to variations in photoresponse. High-resolution LBIC can map these variations, providing insight into the electrical activity of grain boundaries. spiedigitallibrary.org

Process-Induced Defects: The technique is valuable for quality control in manufacturing, as it can identify nonuniformities caused by the fabrication process, such as cleaning residues, scratches, or thermal variations. spiedigitallibrary.org

Advanced Materials Applications of Cadmium Telluride

Photovoltaic Device Architectures and Performance with Cadmium Telluride

Cadmium Telluride is the cornerstone of the most commercially successful thin-film photovoltaic (PV) technology. lboro.ac.uk It has achieved this status due to a combination of factors including a near-optimal direct bandgap of approximately 1.45 to 1.5 eV, which aligns well with the solar spectrum, and a high optical absorption coefficient, allowing for the use of very thin absorber layers. maxwellsci.comresearchgate.net These properties contribute to its cost-effectiveness and scalability in renewable energy solutions. samaterials.com

Design and Optimization of Cadmium Telluride Thin-Film Solar Cells

The typical architecture of a CdTe thin-film solar cell is a heterojunction structure, commonly built in a "superstrate" configuration. This design involves depositing a sequence of layers onto a transparent substrate, such as glass. The standard layers include a transparent conductive oxide (TCO) front contact, an n-type window layer (commonly Cadmium Sulfide (B99878), CdS), the p-type CdTe absorber layer, and a back contact. maxwellsci.comunivr.it

Optimization of these cells involves meticulous adjustments to the thickness and properties of each layer to maximize performance. For instance, simulations and experimental work have shown that reducing the thickness of the CdS window layer can increase the short-circuit current density (Jsc) by minimizing parasitic absorption of short-wavelength light. maxwellsci.comorientjchem.org Conversely, the efficiency generally increases with the thickness of the CdTe absorber layer, up to an optimal point where carrier collection is maximized without significant recombination losses. maxwellsci.com Research has demonstrated that an optimal CdTe thickness can be around 1 µm. One study achieved a maximum conversion efficiency of 18.3% with a 1 µm CdTe absorber layer and a 60 nm CdS window layer.

A crucial step in the fabrication process is the post-deposition treatment of the CdTe layer, typically involving an anneal in the presence of a chlorine-containing compound like Cadmium Chloride (CdCl₂). This treatment is vital for enhancing the material's electronic properties by promoting grain growth, passivating defects, and improving carrier lifetime, which are critical for achieving high conversion efficiencies. nih.gov

Recent advancements have pushed laboratory cell efficiencies to over 22%, with commercial module efficiencies reaching over 19%. wikipedia.orgnrel.gov First Solar, a leading manufacturer, announced a record cell efficiency of 22.1% in 2016 and projects average production module efficiencies to approach 19.5%. wikipedia.org

Heterojunction Engineering (e.g., Cadmium Telluride/Cadmium Sulfide) for Enhanced Efficiency

The interface between the n-type Cadmium Sulfide (CdS) window layer and the p-type CdTe absorber layer is a critical region that dictates the performance of the solar cell. maxwellsci.com Engineering this heterojunction is key to enhancing efficiency. An ideal heterojunction should facilitate the efficient separation and collection of photogenerated electron-hole pairs while minimizing recombination at the interface.

One significant challenge is the lattice mismatch and electron affinity difference between CdS and CdTe, which can create defects and an energy barrier (a "cliff") at the conduction band, impeding electron transport. To mitigate this, various strategies are employed. Alloying the CdS layer with oxygen to form oxygenated CdS (CdS:O) has been shown to increase the optical bandgap and raise the conduction band minimum, creating a more favorable band alignment with CdTe. researchgate.net

Another approach involves the introduction of an interlayer, such as Cadmium Selenide (B1212193) Telluride (CdSeTe), between the CdS and CdTe layers. This creates a graded bandgap that can improve charge carrier transport and reduce interfacial recombination. indexcopernicus.com The formation of a CdSeTe solid solution at the interface has been shown to increase carrier lifetime and improve the open-circuit voltage (Voc). indexcopernicus.comresearchgate.net

Tandem Solar Cell Configurations Incorporating Cadmium Telluride Components

To surpass the theoretical efficiency limit of single-junction solar cells, researchers are developing tandem solar cell configurations. In this design, two or more cells with different bandgaps are stacked. The top cell has a wider bandgap to absorb high-energy photons, while the bottom cell has a narrower bandgap to absorb the lower-energy photons that pass through.

Cadmium Telluride is a promising candidate for tandem devices, often paired with wide-bandgap materials like perovskites. aiche.orgpv-magazine.com In a four-terminal (4T) tandem configuration, the top perovskite cell and the bottom CdTe cell are fabricated and optimized independently. Researchers have demonstrated 4T CdTe-perovskite tandem cells with efficiencies exceeding 24%. aiche.orgpv-magazine.comacs.org One study combined an 18.3%-efficient semitransparent perovskite top cell with a 19.56%-efficient CdTe bottom cell to achieve a tandem efficiency of 24.2%. pv-magazine.comacs.org

Another approach involves a two-terminal (2T) monolithic structure, which is more complex to fabricate but can be more cost-effective. The University of Toledo has developed a monolithic bifacial perovskite/CdSeTe tandem cell design that can harvest light from both sides, potentially boosting the power output by up to 50% depending on the ground's reflectivity (albedo). technologypublisher.com Simulations have also explored dual-junction tandem cells combining a CdTe top cell with an Iron Disilicide (FeSi₂) bottom cell, predicting potential efficiencies as high as 43.91%. pv-magazine-india.com

Strategies for Improved Carrier Transport and Reduced Recombination Losses

Improving the efficiency of CdTe solar cells heavily relies on enhancing the transport of charge carriers (electrons and holes) and minimizing their recombination before they can be collected. syr.edu Recombination can occur at various locations within the cell: at the front and back surfaces, at the grain boundaries of the polycrystalline CdTe, and within the bulk of the material. nrel.govaip.org

Several strategies are employed to combat these loss mechanisms:

Defect Passivation : The aforementioned Cadmium Chloride (CdCl₂) treatment is a primary method for passivating defects at grain boundaries and within the CdTe bulk, which reduces recombination centers. nih.gov

Grain Boundary Engineering : While grain boundaries have historically been considered detrimental, some studies suggest they can enhance current collection under certain conditions. nrel.gov Understanding and controlling the electronic properties of these boundaries is an active area of research.

Back Surface Field (BSF) : Introducing a heavily doped layer, known as a back surface field, at the rear of the CdTe absorber can create an electrical field that repels minority carriers (electrons in p-type CdTe) from the back contact, where recombination is often high. This enhances carrier collection and increases the open-circuit voltage. researchgate.net

Doping and Alloying : Incorporating elements like Copper (Cu) is a common method to increase the p-type doping of CdTe, which is crucial for forming a good ohmic contact at the back of the cell. researchgate.net However, Cu can also diffuse and cause long-term stability issues. Alloying the CdTe absorber with materials like Cadmium Selenide (CdSe) can form a graded bandgap, which has been shown to increase carrier lifetime and open-circuit voltage. researchgate.net Studies have found that cadmium vacancies (VCd) can facilitate rapid charge-carrier recombination, highlighting the importance of controlling material stoichiometry. nih.gov

Analysis of Cost-Effectiveness and Commercial Viability of Cadmium Telluride Solar Technology

A primary driver of CdTe's success is its low manufacturing cost compared to traditional crystalline silicon (c-Si) panels. wikipedia.orgsolariasolarandroofing.com The production process is simpler, requires less energy, and uses significantly less semiconductor material due to the thin-film design. samaterials.comnrel.gov This has allowed manufacturers like First Solar to achieve production costs below $1.00 per watt. solariasolarandroofing.comsolar-facts-and-advice.com

Key factors contributing to the cost-effectiveness and commercial viability of CdTe solar technology include:

Low Embodied Energy : On a lifecycle basis, CdTe PV has a smaller carbon footprint and the shortest energy payback time among current photovoltaic technologies. wikipedia.orgpv-magazine-usa.com The energy required to produce a CdTe module can be paid back by the energy it generates in less than a year. wikipedia.org

Manufacturing Scalability : The deposition techniques used for CdTe are well-suited for large-scale, high-throughput manufacturing, which has led to significant economies of scale. energy.gov

Market Share : CdTe technology holds a significant share of the utility-scale PV market, particularly in the United States, where it accounted for about 34% of installations in 2022. energy.gov This demonstrates its bankability and acceptance in large-scale energy projects. energy.gov

Despite its advantages, the commercial viability of CdTe faces challenges. The global supply of Tellurium, a key component, is limited as it is primarily a byproduct of copper refining. wikipedia.orgsolar-facts-and-advice.com However, improvements in material efficiency and recycling programs for end-of-life modules are expected to mitigate this concern. wikipedia.org Additionally, CdTe module efficiencies, while improving, are still generally lower than high-end silicon modules, which can be a disadvantage in space-constrained applications. solariasolarandroofing.comundecidedmf.com

Performance of Different Cadmium Telluride Solar Cell Configurations
ConfigurationReported Efficiency (%)Key FeaturesReference
Standard CdS/CdTe Thin-Film (Lab)22.1Record laboratory cell efficiency. wikipedia.org
Standard CdS/CdTe Thin-Film (Commercial Module)~19.5Projected average production efficiency. wikipedia.org
4-Terminal Perovskite/CdTe Tandem24.2Combines 18.3% perovskite cell with 19.56% CdTe cell. pv-magazine.comacs.org
4-Terminal Perovskite/CdSeTe Tandem25.1Utilizes a tunable wide-bandgap perovskite top cell. perovskite-info.com
Simulated CdTe/FeSi₂ Tandem43.91 (Predicted)Theoretical efficiency from simulation. pv-magazine-india.com

Radiation Detection and Sensing Technologies Utilizing Cadmium Telluride

Cadmium Telluride is a highly effective material for detecting X-rays and gamma rays, primarily due to its combination of a high atomic number (48 for Cd, 52 for Te) and high density. nih.govwikipedia.org These properties give it a high stopping power for high-energy photons, meaning it has a high probability of absorbing them. amptek.comnuclearsystem.com Unlike some other high-performance detector materials like Germanium (Ge), CdTe has a wide bandgap (1.44 eV), which allows it to operate effectively at room temperature without the need for costly and cumbersome cryogenic cooling. nih.govwikipedia.org

When an X-ray or gamma-ray photon interacts with the CdTe crystal, it creates a cascade of electron-hole pairs, with the number of pairs being proportional to the energy of the incident photon. amptek.comkromek.com By applying an electric field across the detector, these charge carriers are swept to electrodes, generating a measurable electrical signal. The strength of this signal corresponds to the energy of the detected photon, enabling spectroscopic analysis. kromek.com

Key characteristics of CdTe radiation detectors include:

High Detection Efficiency : Due to its high density and atomic number. nih.gov

Good Energy Resolution : The ability to distinguish between photons of slightly different energies. mdpi.com

Room Temperature Operation : A significant advantage over materials like Germanium. nih.gov

However, a challenge with CdTe is the disparity in the transport properties of electrons and holes. Electrons are significantly more mobile than holes, which can lead to incomplete charge collection and degrade the detector's energy resolution. nih.gov To overcome this, various specialized electrode geometries and single-carrier-sensing techniques have been developed to primarily sense the signal from the electrons. wikipedia.org

Alloying CdTe with zinc to form Cadmium Zinc Telluride (CZT) is another common strategy to improve detector performance. wikipedia.org CZT offers a higher bandgap and greater resistivity, further enhancing its capabilities as a room-temperature radiation detector. wikipedia.orgkromek.com CdTe and CZT detectors are used in a wide range of applications, including medical imaging (e.g., mammography), industrial inspection, security screening, and astrophysical research. nih.govnuclearsystem.com

Physical Properties of Semiconductor Detector Materials
MaterialAtomic Number (Z)Bandgap (eV) at 300KDensity (g/cm³)Operating TemperatureReference
Silicon (Si)141.122.33Room nih.govd-nb.info
Germanium (Ge)320.675.33Cryogenic (~77K) nih.govd-nb.info
Cadmium Telluride (CdTe)48, 521.445.85Room nih.gov
Cadmium Zinc Telluride (CZT)48, 30, 521.4 - 2.2~5.8Room wikipedia.org

Development of X-ray and Gamma-ray Detectors based on Cadmium Telluride

Cadmium telluride is a highly promising material for the fabrication of X-ray and gamma-ray detectors that can operate at room temperature. researchgate.netwikipedia.orgadvafab.com Its wide bandgap of 1.5 eV allows for low dark current and noise at ambient temperatures, eliminating the need for expensive and cumbersome cryogenic cooling systems required for materials like germanium. researchgate.net Furthermore, the high atomic numbers of cadmium (48) and tellurium (52) result in a high photoelectric absorption efficiency for X-rays and gamma rays. nih.gov

The development of CdTe-based radiation detectors dates back several decades, with continuous advancements in crystal growth and device fabrication techniques aimed at improving their performance. researchgate.net Researchers have focused on enhancing charge transport properties, as the mobility-lifetime product for holes in CdTe is significantly lower than that for electrons, which can lead to incomplete charge collection and degraded spectral resolution. researchgate.net To overcome this, various strategies have been developed, such as the use of specific electrode geometries and signal processing techniques. wikipedia.org

Key properties of Cadmium Telluride for radiation detection are summarized in the table below.

PropertyValueSignificance
Bandgap 1.5 eVEnables room temperature operation with low leakage current. researchgate.net
Atomic Number (Z) Cd: 48, Te: 52High stopping power for X-rays and gamma rays. nih.gov
Density 5.85 g/cm³High detection efficiency.
Electron Mobility-Lifetime (μτe) ~10⁻³ cm²/VGood electron transport. researchgate.net
Hole Mobility-Lifetime (μτh) ~10⁻⁴ cm²/VPoor hole transport, a key challenge in detector design. researchgate.net

This table presents typical values for key properties of Cadmium Telluride relevant to its application in radiation detectors.

Research has also explored the use of stacked CdTe detectors to enhance detection efficiency for high-energy gamma rays. nih.gov By layering thin CdTe detectors, it is possible to achieve a greater effective detector volume while mitigating the issue of poor hole transport that is more pronounced in thicker single-crystal detectors. nih.gov

Infrared Photodetectors and Their Integration with Cadmium Telluride Materials

Cadmium telluride is a significant material in the field of infrared (IR) photodetectors, primarily due to its optical transparency in the near-infrared region and its role as a foundational material for mercury cadmium telluride (HgCdTe). wikipedia.orgacs.org While pure CdTe has a bandgap that makes it suitable for near-infrared detection, its alloy with mercury, HgCdTe, offers unparalleled versatility in the infrared spectrum. wikipedia.org

By adjusting the mercury-to-cadmium ratio in the Hg₁₋ₓCdₓTe alloy, the bandgap can be tuned to detect radiation from the short-wave infrared (SWIR) to the long-wave infrared (LWIR) regions. wikipedia.org This tunability is a critical advantage for developing detectors tailored to specific applications, such as thermal imaging, remote sensing, and telecommunications. wikipedia.org

Recent advancements have focused on the integration of CdTe nanowires into photodetector arrays. acs.org These nanostructured devices offer the potential for faster response times and improved sensitivity. acs.org The fabrication of these devices often involves techniques like chemical vapor deposition to grow guided nanowire arrays on suitable substrates. acs.org

The performance of a photodetector is characterized by several key parameters, as detailed in the table below.

ParameterDescriptionRelevance to CdTe-based Detectors
Responsivity The ratio of the output electrical signal to the input optical power.High responsivity indicates efficient conversion of light to an electrical signal.
Detectivity (D)A measure of the smallest detectable signal, normalized to the detector area and bandwidth.A high D signifies the ability to detect weak signals.
Response Time The time it takes for the detector to respond to a change in the input optical signal.Faster response times are crucial for high-speed applications.

This table outlines the key performance metrics for photodetectors and their significance in the context of Cadmium Telluride-based devices.

The integration of CdTe materials with readout integrated circuits is a crucial step in the fabrication of focal plane arrays for imaging applications. This involves advanced packaging and bonding techniques to connect the detector elements to the underlying electronics that process the signals.

Cadmium Telluride-Based Sensors for Environmental Monitoring of Pollutants

The unique optical and electrochemical properties of cadmium telluride, particularly in its nanocrystalline or quantum dot (QD) form, have opened up new avenues for the development of sensitive and selective environmental sensors. atomfair.com CdTe QDs exhibit size-tunable photoluminescence, meaning their emission wavelength can be precisely controlled by varying the size of the nanoparticles. atomfair.com This property is highly advantageous for creating optical sensors.

When the surface of CdTe QDs is functionalized with specific ligands, they can selectively bind to target pollutants. atomfair.com This binding event can lead to a change in the photoluminescence of the QDs, such as quenching (a decrease in intensity) or a shift in the emission wavelength. atomfair.com This change in the optical signal can then be correlated to the concentration of the pollutant.

Research has demonstrated the use of CdTe QD-based sensors for the detection of various environmental contaminants, including:

Pesticides: Organophosphate and carbamate (B1207046) pesticides can be detected through the quenching of CdTe QD fluorescence. atomfair.com

Phenols: These industrial pollutants can also be detected via fluorescence quenching mechanisms. atomfair.com

Heavy Metals: While the provided search results focus more on organic pollutants, the inherent properties of QDs make them promising candidates for heavy metal sensing as well.

In addition to optical sensing, CdTe nanofilms have been investigated for gas sensing applications. researchgate.net Studies have shown that these films can adsorb gases like carbon monoxide, leading to a change in their electrical properties, which can be measured to determine the gas concentration. researchgate.net

The table below summarizes some of the research findings on CdTe-based environmental sensors.

Sensor TypeTarget PollutantDetection PrincipleReported Limit of Detection (LOD)
CdTe Quantum DotsParathion-methyl (pesticide)Fluorescence Quenching0.5–50 nM linear range
CdTe Quantum DotsPentachlorophenolFluorescence Quenching0.2 nM
CdTe NanofilmsCarbon MonoxideAdsorption-induced conductivity change-

This table presents examples of pollutants detected using Cadmium Telluride-based sensors and the principles behind their detection, including reported detection limits where available.

Optoelectronic and Nanophotonic Devices with Cadmium Telluride

Cadmium telluride's direct bandgap and strong interaction with light make it a valuable material for a range of optoelectronic and nanophotonic devices. Its applications extend from light generation in LEDs to the modulation of light in other active components.

Cadmium Telluride in Light-Emitting Diodes (LEDs) and Organic LEDs (OLEDs)

Cadmium telluride quantum dots (QDs) are being extensively explored as efficient light emitters in both traditional light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs). The key advantage of using CdTe QDs in these applications is their size-tunable and narrow emission spectra, which allows for the generation of highly pure and saturated colors.

In a typical QD-LED structure, a layer of CdTe QDs is sandwiched between electron- and hole-transporting layers. When a voltage is applied, electrons and holes are injected into the QD layer, where they recombine to emit photons. The color of the emitted light is determined by the size of the CdTe QDs.

Hybrid inorganic-organic LEDs have been fabricated by incorporating CdTe nanocrystals as the emissive layer within an OLED structure. wikipedia.orgnrel.gov These devices leverage the processability of organic materials with the superior optical properties of inorganic nanocrystals. Research has shown that the electroluminescence of these hybrid devices can be tuned from green to yellow by varying the size of the CdTe nanocrystals. wikipedia.orgnrel.gov

A summary of a hybrid QD-LED device structure and its performance is provided below.

LayerMaterialFunction
SubstrateITO glassTransparent anode
Hole Transport LayerTPD:PMMATransports holes to the emissive layer
Emissive LayerCadmium Telluride (CdTe) QDsLight-emitting layer
Electron Transport LayerAlq₃Transports electrons to the emissive layer
Cathode-Injects electrons

This table describes the structure of a hybrid light-emitting device utilizing Cadmium Telluride quantum dots as the emissive component.

The electroluminescence spectrum of such a hybrid device can be very broad, covering a significant portion of the visible spectrum, which can be harnessed for white light generation.

Applications of Cadmium Telluride in Lasers and Other Active Optoelectronic Components

While the direct use of cadmium telluride as a gain medium in commercial lasers is not as widespread as some other compound semiconductors, its electro-optic properties make it a valuable material for other active optoelectronic components. wikipedia.org CdTe exhibits a significant linear electro-optic effect, which is the change in the refractive index of a material in response to an applied electric field. wikipedia.org This property is exploited in the fabrication of electro-optic modulators, which are devices that can control the intensity, phase, or polarization of a beam of light.

These modulators are critical components in optical communication systems and laser control applications. The high electro-optic coefficient of CdTe allows for the construction of efficient modulators that can operate at high speeds.

In a more specialized application, bifacial solar cells based on CdTe have been used as sensors to determine the wavelength of pulsed laser diode radiation. nih.gov By illuminating the solar cell from both the front and back sides and applying a bias voltage, the quantum efficiency of the device becomes dependent on the wavelength of the incident light, allowing for its determination. nih.gov

Integration of Cadmium Telluride in Microelectronics

The integration of cadmium telluride into microelectronic circuits presents both opportunities and challenges. While CdTe is primarily known for its applications in photovoltaics and radiation detectors, research is ongoing to incorporate it into smaller-scale electronic devices.

One area of investigation is the development of CdTe-based thin-film field-effect transistors (FETs). nih.gov FETs are fundamental building blocks of modern electronics, and the ability to fabricate them from CdTe could lead to new types of photosensitive devices. nih.gov Studies have shown that the electrical properties of CdTe thin films, such as their conductivity and charge carrier mobility, can be significantly improved through post-growth activation processes, such as treatment with cadmium chloride. nih.gov

The monolithic integration of CdTe photovoltaic cells into modules is a well-established industrial process. researchgate.netgoogle.com This involves the deposition of multiple layers of material onto a single substrate and the use of techniques like laser scribing to create interconnected cells. google.com This approach is a form of large-area microelectronics, where the principles of integrated circuit fabrication are applied on a much larger scale.

The table below presents some of the electrical properties of CdCl₂-activated CdTe thin films relevant to their use in field-effect transistors.

PropertyValue
Sheet Resistance 5.55 × 10⁷ Ω/sq.
Field-Effect Carrier Mobility 0.20 cm²/(V·s)
On/Off Ratio ~10³

This table summarizes key electrical characteristics of activated Cadmium Telluride thin films, indicating their potential for use in transistor devices.

Nanoscience Innovations and Emerging Applications of Cadmium Telluride Quantum Dots

Cadmium Telluride (CdTe) has emerged as a significant material in the field of nanoscience, primarily due to its unique optical and electronic properties at the nanoscale. These properties are particularly pronounced in its quantum dot form, leading to a host of innovative applications.

Cadmium Telluride Quantum Dots for Advanced Imaging and Labeling Technologies

Cadmium Telluride quantum dots (CdTe QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties. pageplace.de One of their most notable characteristics is their size-tunable fluorescence, where the color of emitted light can be controlled by changing the size of the quantum dot. openmedscience.com Smaller QDs emit light at shorter wavelengths (blue), while larger QDs emit light at longer wavelengths (red). openmedscience.com This property, combined with their high quantum yield and photostability, makes them ideal candidates for advanced imaging and labeling technologies. openmedscience.com

The synthesis of CdTe QDs with desirable optical properties is a critical area of research. Aqueous synthesis methods have been developed to produce high-quality CdTe QDs. rsc.org The use of erythorbic acid as an oxygen scavenger during synthesis has been shown to be crucial for forming CdTe QDs with good optical properties without the need for nitrogen protection. rsc.org Furthermore, the addition of ethanol (B145695) during the synthesis process can enhance the photoluminescence intensity. rsc.org The optical properties can be further tuned by adjusting experimental parameters such as pH, temperature, reaction time, and the molar ratio of stabilizing agents. rsc.org

In the realm of advanced imaging, CdTe QDs serve as highly effective fluorescent probes. openmedscience.com Their broad absorption and narrow, symmetric emission spectra allow for multicolor imaging, where multiple targets can be simultaneously detected with high sensitivity and specificity. openmedscience.com CdTe QD-based polymer nanocomposites have been investigated for X-ray scintillation and imaging applications. nih.gov These nanocomposites have shown promising results, including high resolution, fast decay times, and no afterglow, making them a potential alternative to traditional X-ray phosphors. nih.gov

The unique properties of Cadmium Telluride Quantum Dots make them highly suitable for a variety of advanced imaging applications. Below is a table summarizing the key optical properties and their significance in imaging technologies.

PropertyDescriptionSignificance in Imaging
Size-Tunable Fluorescence The emission wavelength of CdTe QDs can be precisely controlled by varying their size. Smaller dots emit blue light, while larger dots emit red light. openmedscience.comEnables multicolor imaging and the simultaneous detection of multiple targets. openmedscience.com
High Quantum Yield CdTe QDs can efficiently convert absorbed light into emitted light, resulting in bright fluorescence.Provides high sensitivity and contrast in imaging applications.
Photostability Unlike many organic dyes, CdTe QDs are resistant to photobleaching, allowing for long-term imaging experiments. openmedscience.comEnables continuous and long-duration tracking and imaging without significant signal loss. openmedscience.com
Broad Absorption Spectra CdTe QDs can be excited by a wide range of wavelengths.Allows for the use of a single excitation source for multicolor imaging of different-sized QDs.
Narrow Emission Spectra The emission peaks of CdTe QDs are narrow and symmetric.Reduces spectral overlap between different colored QDs, leading to clearer and more distinct signals in multiplexed imaging.

Exploration of Cadmium Telluride Nanowire and Nanotube Architectures

Beyond quantum dots, research into one-dimensional nanostructures of Cadmium Telluride, such as nanowires and nanotubes, has revealed their potential for various technological applications. These architectures offer unique electrical and optical properties stemming from their high aspect ratios and quantum confinement effects.

The synthesis of CdTe nanowires has been achieved through several methods, including cathodic electrodeposition using track-etched polycarbonate membranes as scaffolds. nih.gov This technique allows for the production of nanowires with controlled composition. nih.gov As-deposited nanowires typically exhibit a nanocrystalline cubic phase structure. nih.gov The crystallinity of these nanowires can be significantly improved through annealing, leading to a reduction in defects and an increase in electrical resistivity. nih.gov The resistivity of the nanowires can also be controlled by adjusting the tellurium content, varying from 10^4 to 10^0 Ω cm. nih.gov Another approach to synthesizing CdTe nanowires involves the self-assembly of individual nanoparticles. nih.gov In this process, the oxidation of tellurium ions in CdTe nanoparticles under dark conditions can lead to the formation of straight nanowires. nih.gov

The electrical properties of single CdTe nanowires have been investigated by assembling them across microfabricated gold electrodes. nih.gov Current-voltage (I-V) characteristics have indicated the presence of Schottky barriers at the Au/CdTe interface. nih.gov Temperature-dependent I-V measurements have shown that electron transport is dominated by a thermally activated component at temperatures above -50 °C. nih.gov Furthermore, single CdTe nanowires exhibit enhanced conductance under optical illumination, highlighting their potential for optoelectronic applications. nih.gov

The development of CdTe nanotubes has also been an area of active research. Various synthetic methods have been reviewed for the creation of metal telluride nanotubes, including hydrothermal and solvothermal methods, electrochemical deposition, and chemical methods. qu.edu.qa One reported strategy for forming 1D metal telluride nanostructures involves the transformation of tellurium nanotubes into CoTe2 nanotubes, a process that could potentially be adapted for CdTe. qu.edu.qa

The table below provides a comparative overview of the synthesis methods and key properties of Cadmium Telluride nanowires.

Synthesis MethodDescriptionKey Properties of Resulting Nanowires
Cathodic Electrodeposition Uses track-etched polycarbonate membranes as templates for the controlled growth of nanowires. nih.govControlled composition; nanocrystalline cubic phase; improved crystallinity and increased resistivity upon annealing. nih.gov
Self-Assembly of Nanoparticles Individual CdTe nanoparticles self-assemble into nanowire structures, driven by the oxidation of tellurium ions. nih.govNanowires are formed from layered individual nanoparticles; lengths can range from 0.5 to 30 μm. nih.gov
Chemical Vapor Deposition (CVD) A vapor-liquid-solid (VLS) mechanism is used to grow planar nanowires with controlled orientations on sapphire substrates. acs.orgWell-aligned nanowires with a high yield of planar structures; suitable for integration into photodetectors. acs.org

Novel Applications in Thermoelectrics and Ferroelectrics Based on Cadmium Telluride

Recent research has unveiled the potential of Cadmium Telluride in the fields of thermoelectrics and ferroelectrics, opening up new avenues for its application in energy conversion and electronic devices.

In thermoelectrics, the efficiency of a material is determined by its dimensionless figure of merit (ZT), which is dependent on the Seebeck coefficient, electrical conductivity, and thermal conductivity. First-principles studies have been employed to investigate the thermoelectric properties of CdTe. researchgate.net These studies have calculated a maximum ZT value of 0.65 at 800K for CdTe. researchgate.net The negative value of the Seebeck coefficient indicates that CdTe is an n-type semiconductor, where conduction is primarily due to electrons. researchgate.net The thermal conductivity of CdTe is relatively high due to fewer phonon-phonon interactions. researchgate.net

Experimental studies have measured the thermoelectric properties of CdTe and its alloys at high temperatures. aip.org For a CdTe crystal, the thermal conductivity was found to be 0.083 W/K-cm at room temperature. aip.org The Seebeck coefficients for CdTe showed high positive values, between 0.9 and 1.1 mV/K, in the intermediate temperature range of 350 to 550°C. aip.org As the temperature increased, the Seebeck coefficient decreased and eventually converted to n-type. aip.org Composite materials based on lead telluride (PbTe) and CdTe have also been investigated. pnu.edu.uapnu.edu.ua The addition of CdTe to PbTe has been shown to decrease the thermal conductivity of the composite material, which could be beneficial for creating thermoelectric converters. pnu.edu.uapnu.edu.ua

While pure CdTe does not exhibit ferroelectricity, studies have shown that ferroelectric properties can be induced in its alloys. aps.org Ferroelectricity was discovered in Zinc Cadmium Telluride (ZnxCd1-xTe) for zinc concentrations ranging from 4% to 45%. aps.org These materials exhibit a second-order ferroelectric transition, with the transition temperature varying from 90 to 245 °C. aps.org The polarization in these ferroelectric materials was found to be in a <111> direction. aps.org

The doping of ferroelectric liquid crystals (FLCs) with CdTe quantum dots has also been shown to induce interesting effects. A pronounced memory effect has been observed in CdTe QD-doped FLCs. aip.org This effect is attributed to charge storage on the CdTe QDs upon the application of a DC bias, causing the FLC molecules in the vicinity to remain in their switched state even after the bias is removed. aip.org

The following table summarizes key thermoelectric properties of Cadmium Telluride based on experimental and theoretical studies.

PropertyValue/ObservationConditions/Comments
Figure of Merit (ZT) 0.65 (calculated)At 800K, from first-principles studies. researchgate.net
Seebeck Coefficient (S) Negative value (calculated)Indicates n-type semiconductor behavior. researchgate.net
0.9 - 1.1 mV/K (measured)In the temperature range of 350 - 550°C. aip.org
Thermal Conductivity (κ) 0.083 W/K-cm (measured)At room temperature. aip.org
Relatively highDue to less phonon-phonon interaction. researchgate.net
Electrical Conductivity (σ) Decreases with increasing temperatureDue to an increase in thermal conductivity. researchgate.net

Q & A

Q. What are the common synthesis methods for cadmium tellurite (CdTe), and how do experimental parameters influence crystallinity and purity?

CdTe synthesis typically involves combining cadmium and tellurium precursors under controlled conditions. Aqueous methods using sodium tellurite (Na₂TeO₃) as a tellurium source, such as the one-pot synthesis with thioglycolic acid as a capping agent, yield luminescent quantum dots. Key parameters include pH (optimized near 9–11), reaction temperature (90–100°C), and precursor molar ratios (e.g., Cd:Te = 1:0.5–1:1.5) to control particle size and fluorescence properties . Characterization via X-ray diffraction (XRD) and transmission electron microscopy (TEM) is critical to confirm crystallinity and purity.

Q. How does the bandgap of CdTe influence its optoelectronic applications, and what experimental techniques validate this property?

CdTe has a direct bandgap of ~1.5 eV, making it suitable for photovoltaic and photodetector applications. Bandgap determination involves UV-Vis spectroscopy (Tauc plot analysis) and photoluminescence (PL) spectroscopy. For instance, PL peaks at ~823 nm (near-infrared) confirm its narrow bandgap, which is advantageous for solar cell efficiency . Electrochemical impedance spectroscopy (EIS) can further assess charge transport properties in device configurations.

Q. What are the standard protocols for ensuring reproducibility in CdTe nanoparticle synthesis?

Reproducibility requires strict control of:

  • Precursor purity : Use high-purity cadmium acetate (≥99.99%) and sodium tellurite.
  • Oxygen exclusion : Conduct reactions under nitrogen/argon to prevent oxidation.
  • Reaction time : Monitor growth kinetics via time-resolved PL to terminate reactions at optimal sizes (e.g., 3–5 nm for quantum dots). Documenting these parameters in the "Methods" section with step-by-step protocols is essential for replication .

Q. How do microbial systems interact with CdTe, and what assays quantify its toxicity?

CdTe toxicity in bacteria (e.g., E. coli) is assessed via:

  • Minimum inhibitory concentration (MIC) assays : Determine the lowest concentration inhibiting growth (typically 0.1–1.0 mM for CdTe).
  • Glutathione depletion assays : Measure intracellular glutathione levels using Ellman’s reagent, as CdTe disrupts redox balance .
  • Respirometry : Track metabolic activity reduction in microbial consortia exposed to CdTe.

Q. What spectroscopic methods are used to characterize CdTe surface defects, and how do they impact material performance?

Surface defects (e.g., Te vacancies, Cd dangling bonds) are analyzed via:

  • X-ray photoelectron spectroscopy (XPS) : Identifies oxidation states (e.g., Te²⁻ vs. Te⁰).
  • Electron paramagnetic resonance (EPR) : Detects unpaired electrons at defect sites. Defects can enhance charge recombination, reducing photovoltaic efficiency. Passivation with sulfur or selenium coatings mitigates this .

Advanced Research Questions

Q. How can conflicting data on CdTe bioremediation efficiency be resolved in microbial studies?

Discrepancies arise from strain-specific resistance mechanisms (e.g., Staphylococcus xylosus QWTm6 reduces tellurite to non-toxic Te⁰, while Psychrobacter glacincola BNF20 lacks strong reduction capacity). Resolving contradictions requires:

  • Comparative genomics : Identify resistance genes (e.g., ter operons, efflux pumps).
  • Time-series modeling : Use linear regression (e.g., [TeO₃²⁻] = 0.844 mM – 0.001 * Time) to quantify reduction kinetics and validate with R² and p-values .

Q. What advanced computational methods predict CdTe’s electronic structure, and how do they align with experimental data?

Density functional theory (DFT) simulations model CdTe’s band structure, accounting for spin-orbit coupling and defect states. Validation involves:

  • Angle-resolved photoemission spectroscopy (ARPES) : Maps experimental band dispersion.
  • Hybrid functionals (e.g., HSE06) : Improve accuracy in predicting bandgap values (1.5 eV vs. DFT-PBE’s underestimation at ~1.2 eV) .

Q. How do CdTe nanoparticles induce oxidative stress in eukaryotic cells, and what mechanistic studies elucidate this?

Mechanistic insights are gained via:

  • ROS detection assays : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS).
  • Transcriptomics : Identify upregulated stress-response genes (e.g., Nrf2, HO-1).
  • Chelation experiments : Pre-treatment with NAC (N-acetylcysteine) reverses CdTe-induced apoptosis, confirming ROS-mediated toxicity .

Q. What strategies improve the stability of CdTe quantum dots under ambient conditions?

Stability enhancement methods include:

  • Core-shell structures : Coat CdTe with ZnS or SiO₂ to prevent oxidation.
  • Ligand engineering : Replace thioglycolic acid with longer-chain thiols (e.g., PEGylated ligands) to reduce surface reactivity. Accelerated aging tests (e.g., 85°C/85% RH for 48h) combined with PL intensity monitoring quantify degradation rates .

Q. How do CdTe’s thermal properties affect its performance in high-temperature applications, and what experimental setups measure this?

Thermal stability is assessed via:

  • Thermogravimetric analysis (TGA) : Measures mass loss (e.g., ~5% at 400°C due to ligand decomposition).
  • Temperature-dependent PL : Quantifies emission quenching at elevated temperatures (e.g., 50% intensity loss at 150°C).
    Encapsulation in thermally conductive matrices (e.g., boron nitride) mitigates performance decline .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.